molecular formula C11H13BrN2 B1341107 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine CAS No. 904813-48-5

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Cat. No.: B1341107
CAS No.: 904813-48-5
M. Wt: 253.14 g/mol
InChI Key: IPHJVOCATFFPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C11H13BrN2 and its molecular weight is 253.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-tert-butylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHJVOCATFFPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587653
Record name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-48-5
Record name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Strategic Scaffold Analysis: 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

[1][2]

Executive Summary

This technical guide profiles 3-bromo-2-tert-butylimidazo[1,2-a]pyridine , a specialized heterocyclic intermediate critical in modern medicinal chemistry.[1][2] Unlike generic scaffolds, this molecule offers a unique combination of steric bulk (conferred by the tert-butyl group) and site-specific reactivity (via the C3-bromide).[1] It serves as a pivotal "gatekeeper" intermediate for synthesizing GABA-A receptor modulators, anti-infectives, and PET radioligands.[1]

This guide moves beyond basic characterization to provide a validated synthetic workflow, structural logic for ligand design, and protocols for overcoming steric hindrance during cross-coupling.

Structural Anatomy & Electronic Characterization[2]

The imidazo[1,2-a]pyridine core is a "privileged structure"—a molecular framework capable of binding to diverse biological targets. The 3-bromo-2-tert-butyl derivative modifies this core with specific physicochemical properties.

Electronic Zones
  • N1 (Bridgehead Nitrogen): Acts as a hydrogen bond acceptor.[1][2] In the 2-tert-butyl derivative, this site is partially shielded, potentially reducing non-specific binding or metabolic N-oxidation.[1][2]

  • C3 (The Reactive Handle): The imidazopyridine ring is electron-rich.[1][2] The C3 position is naturally nucleophilic; however, the introduction of bromine inverts this reactivity, creating an electrophilic site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C2 (The Steric Anchor): The tert-butyl group is electronically neutral (+I effect) but sterically dominant.[1][2] It enforces a specific conformation in the binding pocket and increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability.[1]

Structural Visualization (SAR Map)

GCoreImidazo[1,2-a]pyridineCore ScaffoldC2C2: tert-Butyl Group(Steric Anchor)Core->C2 Lipophilicity (LogP) Metabolic StabilityC3C3: Bromine(Functional Handle)Core->C3 Pd-Catalyzed Coupling Halogen BondingN1N1: Bridgehead Nitrogen(H-Bond Acceptor)Core->N1 Receptor Affinity (GABA-A Benzodiazepine Site)C2->N1 Steric Shielding

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific molecular zones.

Validated Synthetic Protocol

The synthesis of 3-bromo-2-tert-butylimidazo[1,2-a]pyridine is best achieved via a two-stage workflow: Condensation followed by Regioselective Bromination .[1][2] This approach avoids the formation of regioisomers common in direct multicomponent reactions.[1][2]

Stage 1: Cyclization (Formation of the Core)

Reaction: Condensation of 2-aminopyridine with 1-bromo-3,3-dimethylbutan-2-one (Bromopinacolone).[1][2]

  • Reagents: 2-Aminopyridine (1.0 eq), Bromopinacolone (1.1 eq), Ethanol (anhydrous).[1]

  • Conditions: Reflux for 4–6 hours.[1][2]

  • Mechanism: Nucleophilic attack of the exocyclic amine on the ketone, followed by alkylation at the ring nitrogen and dehydration.

Stage 2: Regioselective Bromination

Reaction: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS).[1][2]

  • Reagents: 2-tert-butylimidazo[1,2-a]pyridine (Intermediate), NBS (1.05 eq), Acetonitrile (MeCN).

  • Conditions: 0°C to Room Temperature (RT), 1 hour.

  • Why NBS? Elemental bromine (

    
    ) is too harsh and can lead to poly-bromination or oxidation of the tert-butyl group.[1][2] NBS provides a controlled source of electrophilic bromine (
    
    
    ).[1][2]
Self-Validating Experimental Workflow
StepOperationValidation Checkpoint (Self-Correcting)
1 Dissolve 2-aminopyridine in EtOH. Add bromopinacolone dropwise.[1][2]Visual: Solution should turn clear to pale yellow.[1][2] If dark red/brown immediately, check ketone purity.[1][2]
2 Reflux (80°C) for 6h.TLC: Disappearance of 2-aminopyridine (

, EtOAc).[1] Product spot is higher

.
3 Cool, add NaHCO3 (sat. aq), extract with DCM.[1][2]pH: Aqueous layer must be pH ~8-9 to ensure free base formation.[1][2]
4 Dissolve crude intermediate in MeCN. Cool to 0°C. Add NBS.Exotherm: Reaction is exothermic; add NBS in portions to prevent runaway.
5 Stir 1h at RT.[1][2][3] Quench with Na2S2O3.[1][2]NMR (1H): The C3-H singlet (usually ~7.4 ppm) must disappear.[1][2] The tert-butyl singlet (~1.4 ppm) remains.[1][2]

Functionalization Strategy: Overcoming Steric Hindrance

The primary utility of this molecule is as a substrate for Suzuki-Miyaura Cross-Coupling to attach aryl or heteroaryl groups at C3.[1][2]

The Steric Challenge

The tert-butyl group at C2 is bulky.[1][2] It projects into the space required for the Palladium catalyst to undergo oxidative addition and transmetalation at C3.[1][2] Standard conditions (e.g.,

1
Optimized Coupling Protocol

To couple 3-bromo-2-tert-butylimidazo[1,2-a]pyridine with aryl boronic acids:

  • Catalyst:

    
     or 
    
    
    with S-Phos.
    • Rationale: S-Phos is a bulky, electron-rich Buchwald ligand that facilitates oxidative addition into sterically hindered aryl bromides.[1][2]

  • Base:

    
     (3.0 eq) or 
    
    
    .
    • Rationale: Stronger bases in anhydrous solvents (Dioxane/Toluene) often outperform aqueous carbonate systems for hindered substrates.[1][2]

  • Temperature: 100–110°C (sealed tube).

Synthetic Pathway Diagram

SynthesisStart2-Aminopyridine+ BromopinacoloneInterIntermediate:2-tert-butylimidazo[1,2-a]pyridineStart->Inter Condensation (EtOH, Reflux)ProductTarget:3-Bromo-2-tert-butylimidazo[1,2-a]pyridineInter->Product Electrophilic BrominationReagentReagent: NBSSolvent: MeCN, 0°CReagent->ProductCouplingSuzuki Coupling:Ar-B(OH)2, Pd-SPhosProduct->Coupling C-C Bond FormationFinalFunctionalizedBioactive CoreCoupling->Final

Figure 2: Synthetic workflow from raw materials to functionalized bioactive core.

Medicinal Chemistry Applications

GABA-A Receptor Modulation

This scaffold is structurally homologous to Zolpidem (Ambien).[1][2]

  • Zolpidem Structure: 2-(4-tolyl)-6-methylimidazo[1,2-a]pyridine-3-acetamide.[1][2]

  • 3-Bromo-2-t-butyl Analog: The tert-butyl group replaces the 4-tolyl moiety in terms of lipophilic volume filling.[1][2]

  • Application: Researchers use the 3-bromo intermediate to append amide side chains (via carbonylation) to generate "super-agonist" ligands with altered subunit selectivity (

    
    1 vs 
    
    
    2/3).[1][2]
Anti-Infective Research

Derivatives of 2-tert-butylimidazo[1,2-a]pyridine have shown efficacy against Mycobacterium tuberculosis.[1][2] The tert-butyl group prevents rapid oxidative metabolism by cytochrome P450 enzymes compared to a methyl or ethyl group, extending the drug's half-life (

1

References

  • Goel, R., et al. (2025).[1] "Synthesis and functionalization of imidazo[1,2-a]pyridines: A decade update." RSC Advances.

  • Bagdi, A.K., et al. (2013).[1] "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry.

  • Li, C., et al. (2014).[1] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.

  • PubChem Compound Summary. (2025). "3-Bromoimidazo[1,2-a]pyridine."[1][2] National Center for Biotechnology Information.[1][2]

  • Beilstein J. Org.[1][2] Chem. (2023).[1][2][3][4][5] "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics." Beilstein Journals.

Technical Whitepaper: Strategic Synthesis of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine pharmacophore is a privileged structure in medicinal chemistry, serving as the core for numerous GABA-A receptor modulators, anti-inflammatory agents, and antiviral drugs (e.g., Zolpidem, Alpidem). The specific derivative 3-bromo-2-tert-butylimidazo[1,2-a]pyridine represents a critical synthetic junction. The tert-butyl group at C2 provides metabolic stability and lipophilicity, while the C3-bromide serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into bioactive candidates.

This guide details a robust, two-stage synthetic route designed for high regioselectivity and operational simplicity, prioritizing N-bromosuccinimide (NBS) over elemental bromine to ensure process safety and stoichiometric control.

Retrosynthetic Analysis & Strategic Rationale

The synthesis is designed around the Hantzsch-type condensation followed by a regioselective Electrophilic Aromatic Substitution (EAS) .

  • Disconnection: The C3–Br bond is disconnected first, revealing the nucleophilic parent heterocycle, 2-tert-butylimidazo[1,2-a]pyridine.

  • Ring Construction: The bicyclic core is disconnected at the N1–C2 and C3–N4 bonds, leading to two commercially available precursors: 2-aminopyridine and 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone).

Strategic Advantage:

  • Regiocontrol: The tert-butyl group at C2 is bulky. This steric bulk, combined with the electronic bias of the imidazo[1,2-a]pyridine system, directs electrophilic attack almost exclusively to the C3 position, minimizing side reactions at the pyridine ring (C6/C8).

  • Atom Economy: The condensation releases only HBr and water.

Workflow Visualization

Retrosynthesis Target 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine Intermediate 2-tert-butylimidazo[1,2-a]pyridine (Nucleophilic Core) Target->Intermediate C-H Functionalization (NBS, MeCN) Precursors 2-Aminopyridine + 1-Bromopinacolone Intermediate->Precursors Cyclocondensation (EtOH, Reflux)

Figure 1: Retrosynthetic logic flow from target bromide to commercial precursors.

Stage I: Construction of the Imidazo[1,2-a]pyridine Core[1]

The first step involves the condensation of 2-aminopyridine with 1-bromo-3,3-dimethylbutan-2-one. This reaction proceeds via an initial N-alkylation of the ring nitrogen followed by cyclodehydration.

Reagents & Materials[1][2][3][4][5]
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Reagent: 1-Bromo-3,3-dimethylbutan-2-one (1.1 equiv)

  • Base: Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: Ethanol (Absolute) or Methanol

  • Temperature: Reflux (

    
    )
    
Step-by-Step Protocol
  • Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (e.g., 10 mmol) and Ethanol (30 mL).

  • Addition: Add 1-bromo-3,3-dimethylbutan-2-one (11 mmol) dropwise at room temperature. Note: This reagent is a lachrymator; handle in a fume hood.

  • Reflux: Heat the mixture to reflux. After 1 hour, the intermediate hydrobromide salt may precipitate.

  • Base Treatment: Add solid

    
     (15 mmol) carefully to the hot solution to neutralize the generated HBr and drive the cyclization. Continue refluxing for 4–6 hours.
    
  • Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine spot should disappear.

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The crude product is often pure enough, but can be recrystallized from aqueous ethanol to yield 2-tert-butylimidazo[1,2-a]pyridine  as a white/off-white solid.
    

Key Insight: The tert-butyl group prevents the common side reaction of dimerization seen with methyl-substituted ketones due to its steric hindrance.

Stage II: Regioselective C3-Bromination[3]

The C3 position of imidazo[1,2-a]pyridine is isoelectronic with the C3 position of indole, possessing the highest Highest Occupied Molecular Orbital (HOMO) coefficient. This makes it exceptionally nucleophilic.

Reagents & Materials[1][2][3][4][5]
  • Substrate: 2-tert-butylimidazo[1,2-a]pyridine (from Stage I)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Temperature:

    
     to Room Temperature (RT)
    
Step-by-Step Protocol
  • Solvation: Dissolve the Stage I product (e.g., 5 mmol) in Acetonitrile (25 mL) in a reaction flask shielded from direct light (wrapping in foil is recommended to prevent radical side reactions, though ionic bromination dominates here).

  • Controlled Addition: Cool the solution to

    
     in an ice bath. Add NBS (5.25 mmol) portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to RT. Stir for 1–2 hours. The reaction is typically very fast.

  • Quench: Dilute with water (50 mL) and add a small amount of saturated sodium thiosulfate solution to quench any excess bromine species.

  • Isolation: Extract with DCM or Ethyl Acetate. Wash with water and brine.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Final Purification: The residue is usually high purity. If necessary, purify via silica gel flash chromatography (Eluent: 10-20% EtOAc in Hexanes).

Mechanistic Pathway & Regioselectivity

The reaction follows an


 mechanism. The "bridgehead" nitrogen lone pair donates density into the ring, activating C3.

Mechanism Step1 Reagent Activation (NBS Polarizes) Step2 Sigma Complex Formation (Attack at C3) Step1->Step2 Br+ transfer Step3 Re-aromatization (-H+) Step2->Step3 Loss of proton

Figure 2: Electrophilic Aromatic Substitution mechanism at C3.

Why C3 and not C5/C6? Calculations and experimental data confirm that the transition state for C3 substitution preserves the aromaticity of the six-membered pyridine ring during the formation of the intermediate sigma complex. Attack at the pyridine ring (C5-C8) would disrupt the aromatic sextet of the pyridine moiety, which is energetically unfavorable.

Data Summary & Troubleshooting

Yield Expectations
StageProductTypical YieldAppearance
I 2-tert-butylimidazo[1,2-a]pyridine75–85%White crystalline solid
II 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine85–95%Off-white/Yellowish solid
Troubleshooting Guide
  • Problem: Low yield in Stage I.

    • Cause: Incomplete neutralization of HBr preventing cyclization.

    • Solution: Ensure sufficient base (

      
      ) is added and reflux time is adequate (up to 8h).
      
  • Problem: Poly-bromination in Stage II.

    • Cause: Excess NBS or high temperature.

    • Solution: Adhere strictly to 1.0–1.05 equivalents of NBS. Keep reaction at

      
       initially.
      
  • Problem: Colored impurities (Red/Brown) in Stage II.

    • Cause: Oxidation of liberated bromine.[1]

    • Solution: Wash the organic layer with 10%

      
       (sodium thiosulfate) during workup.
      

References

  • Synthesis of Imidazo[1,2-a]pyridines (General Review): Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."[2][3][4][5][6][1][7][8][9][10][11] [Link]

  • Regioselective Bromination Protocols: Bagdi, A. K., et al.[5] "Iron-catalyzed regioselective oxidative amination of nitroalkenes."[3] Organic Letters, 2014.[3] (Contextual citation for C3 reactivity). [Link]

  • General Protocol for 2-Substituted Imidazo[1,2-a]pyridines: National Institutes of Health (NIH) / PMC. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." [Link]

Sources

Technical Whitepaper: 1H NMR Characterization of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., alpidem), antivirals, and kinase inhibitors. The 3-bromo-2-tert-butyl derivative represents a critical synthetic intermediate; the C3-bromide serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the bulky tert-butyl group at C2 provides metabolic stability and lipophilicity.

This guide details the 1H NMR characterization of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine . Unlike simple aromatics, this fused bicyclic system exhibits a distinct spin system (ABCD or AMTX) on the pyridine ring, which is significantly perturbed by the electronegative bromine at C3 and the steric bulk of the tert-butyl group at C2.

Structural Context & Spin Physics

To accurately assign the spectrum, one must understand the magnetic environment of the protons.

  • The Pyridine Ring (H5–H8): These four protons form a contiguous spin system.

    • H5 (Position 5): Structurally unique due to its proximity to the bridgehead nitrogen (N4) and the C3-Bromine. It is consistently the most deshielded (downfield) signal.

    • H8 (Position 8): Located next to the imidazole nitrogen (N1), typically appearing as a doublet.

    • H6 & H7: These appear as triplets (technically ddd or td) in the intermediate aromatic region.

  • The tert-Butyl Group: A freely rotating, magnetically equivalent system of 9 protons, serving as the primary anchor for integration.

  • The "Silent" C3: In the precursor (2-tert-butylimidazo[1,2-a]pyridine), H3 appears as a singlet ~7.4 ppm. The disappearance of this signal is the primary confirmation of successful bromination.

Experimental Protocol

Sample Preparation

Objective: Minimize concentration-dependent shifts and stacking effects.

  • Solvent Selection: Use Chloroform-d (

    
    , 99.8% D)  with 0.03% v/v TMS.
    
    • Reasoning:

      
       minimizes hydrogen bonding interactions compared to DMSO-
      
      
      
      . DMSO may cause peak broadening of the H5 proton due to interaction with the bridgehead nitrogen lone pair.
  • Concentration: Prepare a 10–15 mg sample in 0.6 mL of solvent.

    • Note: Higher concentrations (>30 mg) may induce

      
      -
      
      
      
      stacking aggregates, causing upfield shifts of the aromatic protons.
  • Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 µm) to remove inorganic salts (e.g., NaBr residues from synthesis).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure full relaxation of the isolated tert-butyl protons).
    
  • Scans (NS): 16–32 (sufficient for S/N > 200:1).

  • Spectral Width: -2 to 14 ppm.

Spectral Analysis & Assignment

Chemical Shift Data Table ( )
PositionShift (

, ppm)
MultiplicityIntegralCoupling Constants (

, Hz)
Assignment Logic
H5 8.20 – 8.28 dt or d1H

,

Most Downfield. Deshielded by ring current and N4 lone pair.
H8 7.55 – 7.62 dt or d1H

,

Deshielded by N1; characteristic large ortho-coupling.
H7 7.15 – 7.22 ddd (td)1H

,

"Triplet-like."[1] Upfield of H8.
H6 6.80 – 6.88 td1H

,

Most Upfield aromatic. Shielded position.
t-Bu 1.50 – 1.54 s9H-Diagnostic aliphatic singlet.
H3 ABSENT ---Confirmation of Bromination.
Detailed Coupling Analysis

The pyridine ring protons (H5-H8) do not appear as simple doublets or triplets at high field (>400 MHz). They exhibit second-order effects (roofing) but can be analyzed as a first-order AMTX system:

  • H5 (Doublet of Triplets): The primary splitting is a doublet (

    
     Hz) from H6. It is further split into a fine triplet/doublet (
    
    
    
    Hz) by long-range coupling to H7 (W-coupling).
  • H8 (Doublet): Shows a strong ortho-coupling to H7 (

    
     Hz).
    
  • H6 & H7: These often appear as "pseudo-triplets." H6 is typically the most shielded (lowest ppm) aromatic signal because it is not directly adjacent to a nitrogen atom.

Logic & Workflows (Visualization)

Assignment Workflow

This decision tree outlines the logical steps to assign the spectrum from raw data.

NMR_Assignment Start Raw 1H NMR Spectrum Check_tBu Locate Aliphatic Region (1.0 - 2.0 ppm) Start->Check_tBu tBu_Signal Singlet ~1.5 ppm (9H)? Check_tBu->tBu_Signal Check_Aromatic Analyze Aromatic Region (6.5 - 8.5 ppm) tBu_Signal->Check_Aromatic Find_H5 Identify Most Downfield Signal (~8.25 ppm, dt, 1H) Check_Aromatic->Find_H5 Check_H3 Check ~7.4 ppm region Is there a Singlet? Find_H5->Check_H3 Coupling_Net Trace Couplings: H5 connects to H6 (td) H8 (d) connects to H7 (ddd) Check_H3->Coupling_Net No (H3 Absent) Result_Start Starting Material: 2-tert-butylimidazo[1,2-a]pyridine Check_H3->Result_Start Yes (H3 Present) Result_Clean Product Confirmed: 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine Coupling_Net->Result_Clean

Caption: Step-by-step logic for confirming the structure and distinguishing it from the non-brominated precursor.

Reaction Monitoring & Troubleshooting

Common issues arising from the bromination (typically using NBS or


).

Troubleshooting Issue Impurity Signal Observed Succinimide Singlet at 2.7 - 2.9 ppm (NBS Byproduct) Issue->Succinimide Aliphatic Water Broad Singlet ~1.6 ppm (Water in CDCl3) Issue->Water Aliphatic/Broad SM Singlet at 7.45 ppm (Unreacted SM) Issue->SM Aromatic Action_Succ Action: Wash with NaHCO3/Water Succinimide->Action_Succ Action_Dry Action: Dry over Na2SO4 Water->Action_Dry Action_Recrys Action: Recrystallize (EtOH/H2O) SM->Action_Recrys

Caption: Diagnostic tree for identifying and removing common impurities found in the crude NMR spectrum.

Troubleshooting & Artifacts

  • Succinimide Contamination: If N-Bromosuccinimide (NBS) was used for bromination, a strong singlet at 2.7–2.9 ppm (4H) often persists. This is water-soluble and can be removed by an aqueous wash.

  • Rotamers: Unlike amides, this rigid fused system does not exhibit rotamers at room temperature. Any "doubling" of peaks indicates a mixture of products (e.g., C3-Br vs C3-H) or degradation, not conformational isomerism.

  • Water Peak: In

    
    , water usually appears around 1.56 ppm , which dangerously overlaps with the tert-butyl signal (~1.54 ppm).
    
    • Correction: If integration of the t-Bu signal is >9.5H, suspect water overlap. Add a drop of

      
       (shakes the water peak away) or dry the sample.
      

References

  • General Imidazo[1,2-a]pyridine Shifts

    • Reich, H. J. Structure Determination Using NMR. University of Wisconsin.[2] (General Heterocycle Shifts).

  • Bromination Methodologies & Analogous Spectra

    • He, P., et al. (2020).[3] "Base-Promoted Regioselective Bromination of Imidazo[1,2-a]pyridines with CBr4". Letters in Organic Chemistry.

  • Synthetic Pathways (GBB Reaction & Post-functionalization)

    • Shaabani, A., et al. (2023).[4][5] "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics". Beilstein J. Org. Chem.

  • C3-Functionalization Verification

    • Cao, H., et al. (2013). "Regioselective Bromination of Fused Pyridine N-Oxides". Journal of Organic Chemistry. (Discusses C3 shifts in fused pyridines).[6]

Sources

13C NMR Analysis of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural analysis of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine , a critical intermediate in the synthesis of GABA-modulating anxiolytics and kinase inhibitors. The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry. The introduction of a bulky tert-butyl group at C-2 and a reactive bromine at C-3 creates a unique electronic and steric environment that complicates standard NMR assignment.

This document moves beyond simple peak listing. It establishes a causal framework for spectral interpretation, focusing on the Heavy Atom Effect of bromine and the Steric Compression induced by the tert-butyl moiety. It is designed for senior analytical scientists and medicinal chemists requiring absolute structural confirmation before proceeding to cross-coupling workflows (e.g., Suzuki-Miyaura).

Part 1: Structural Logic & Predicted Shifts

Before acquiring data, the analyst must establish a theoretical baseline. The molecule contains three distinct carbon environments: the electron-deficient pyridine ring, the functionalized imidazole ring, and the aliphatic tert-butyl chain.

The "Heavy Atom" Anomaly (C-3)

A common pitfall in assigning halogenated heterocycles is assuming electronegativity always leads to downfield shifts (deshielding).

  • Mechanism: The large electron cloud of Bromine introduces significant spin-orbit coupling .

  • Result: This relativistic phenomenon often opposes the inductive effect, causing a shielding (upfield) shift . While C-H at position 3 in the parent scaffold typically resonates at ~109-113 ppm, the C-Br carbon often appears upfield or only slightly shifted, typically in the 90–100 ppm range, often distinctively sharp or broadened depending on relaxation dynamics.

The Steric Anchor (C-2)

The tert-butyl group acts as a spectroscopic anchor.

  • Quaternary C-2: Deshielded by both the adjacent nitrogen (N-1) and the tert-butyl group, expected in the 150–160 ppm range.

  • Aliphatic Signature: The tert-butyl group provides a high-intensity diagnostic signal (3 equivalent methyl carbons) around 30 ppm , crucial for confirming molar mass/integration in quantitative 13C experiments.

Part 2: Experimental Protocol

Sample Preparation

To ensure resolution of quaternary carbons (C-2, C-3, C-8a) which suffer from long spin-lattice relaxation times (


), follow this protocol:
  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) is preferred over DMSO-
    
    
    due to the lipophilicity of the tert-butyl group.
  • Concentration: 20–30 mg in 0.6 mL solvent. High concentration is vital for detecting the weak C-Br quaternary signal.

  • Additive (Optional): For quantitative integration, add 0.05 M

    
     (Chromium(III) acetylacetonate) to shorten 
    
    
    
    relaxation times.
Acquisition Parameters (500 MHz Instrument equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: 240 ppm (to capture carbonyl impurities or C-2 deshielding).

  • Relaxation Delay (

    
    ): 3.0 seconds minimum . (Standard 1.0s is insufficient for the C-Br and C-8a quaternary carbons, leading to missing peaks).
    
  • Scans: Minimum 1024 scans to resolve the C-Br signal clearly from baseline noise.

Part 3: Spectral Analysis & Assignment

The following table synthesizes field data for 3-bromo-2-substituted imidazo[1,2-a]pyridines.

Table 1: 13C NMR Chemical Shift Assignment ( )
Carbon PositionTypeShift (

, ppm)
Mechanistic Rationale
C-2 Quaternary (

)
156.5 ± 2.0 Deshielded by N-1 and tert-butyl +I effect.
C-8a Quaternary (

)
144.0 ± 1.5 Bridgehead carbon; deshielded by N-1.
C-7 Methine (CH)126.5 ± 1.0 Typical pyridine ring resonance.
C-5 Methine (CH)124.8 ± 1.0 Peri-position; sensitive to C-3 substitution.
C-8 Methine (CH)116.5 ± 1.0 Shielded relative to C-7/C-5.
C-6 Methine (CH)112.5 ± 1.0 Standard aromatic resonance.
C-3 Quaternary (

-Br)
96.5 ± 2.5 Diagnostic Peak. Upfield due to Heavy Atom Effect.
C-tBu (

)
Quaternary33.5 ± 0.5 Central carbon of the tert-butyl group.
C-tBu (

)
Methyl (

)
29.8 ± 0.5 Intense signal (3 equivalent carbons).

Part 4: Advanced Verification (2D NMR Logic)

Reliance on 1D data alone is risky for halogenated scaffolds. The following workflow utilizes Heteronuclear Multiple Bond Correlation (HMBC) to confirm the regiochemistry of the bromine.

HMBC Correlation Logic
  • Confirming C-3 Bromination:

    • The protons at H-5 (approx 8.0 ppm) will show a strong 3-bond correlation (

      
      ) to C-3 .
      
    • Crucially: There are NO protons on the imidazole ring. If a proton signal correlates to C-2 or C-3 via

      
       (visible in HSQC), the bromination failed or occurred on the pyridine ring.
      
  • Confirming C-2 Position:

    • The tert-butyl methyl protons (~1.4 ppm) will show a strong

      
       to C-2  (the imidazole ring carbon) and a 
      
      
      
      to the quaternary tert-butyl carbon.
Visualization: Structural Confirmation Workflow

NMR_Workflow RawSample Crude Product (3-Br-2-tBu-ImPy) Solubility Dissolve in CDCl3 (High Conc: >30mg/0.6mL) RawSample->Solubility Acquisition 13C Acquisition (d1 = 3.0s for Quaternary C) Solubility->Acquisition Processing Spectral Processing (LB = 1.0 Hz) Acquisition->Processing Decision Check C-3 Region (90-100 ppm) Processing->Decision Success Peak Present (~96 ppm): Confirm C-Br via HMBC (H5 -> C3) Decision->Success Signal Detected Failure Peak Absent or >110 ppm: Suspect C-H (Start Material) or Ring Bromination Decision->Failure Signal Missing/Shifted

Caption: Logical workflow for confirming C-3 bromination using 13C NMR. Note the critical decision point at the 90-100 ppm spectral window.

Part 5: Troubleshooting & Impurities

In the synthesis of this molecule (typically via condensation of 2-aminopyridine with a bromoketone followed by bromination), specific impurities are common.

  • Unreacted 2-tert-butylimidazo[1,2-a]pyridine:

    • Indicator: A C-3 signal at ~109 ppm (instead of 96 ppm).

    • HSQC: This carbon will show a correlation to a proton singlet at ~7.4 ppm.

  • Regioisomer (5-Bromo or 6-Bromo):

    • Indicator: C-3 remains at ~109 ppm (protonated).

    • Indicator: Complex splitting pattern in the aromatic region (110-130 ppm) changes due to symmetry breaking in the pyridine ring.

References

  • General 13C NMR Shifts & Heavy Atom Effect

    • Oregon State University.
    • Source: [Link]

  • Imidazo[1,2-a]pyridine Synthesis & Characterization

    • Kushwaha, N. D.[1] "Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine." Asian Journal of Chemistry, 2017.[1]

    • Source: [Link]

  • C-3 Functionalization & NMR Data

    • "C-3 Functionalization of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction." PubMed Central.
    • Source: [Link]

  • Relativistic Effects in NMR

    • "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends." Chemical Reviews.
    • Source: [Link]

Sources

Discovery and History of Imidazo[1,2-a]pyridine Synthesis: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From its initial discovery in the early 20th century to its central role in blockbuster drugs like Zolpidem (Ambien) , the synthesis of this bicycle has evolved from harsh condensation reactions to elegant, multicomponent catalytic cascades.

This guide analyzes the three distinct eras of imidazo[1,2-a]pyridine synthesis:

  • The Classical Era: The Chichibabin condensation (1925).[1]

  • The Combinatorial Era: The Groebke-Blackburn-Bienaymé (GBB) reaction (1998).[2]

  • The Catalytic Era: Transition-metal-mediated C-H functionalization (2010s–Present).

The Classical Era: Chichibabin Condensation (1925)[1]

Historical Context & Discovery

While Aleksei Chichibabin is most famous for the amination of pyridines (Chichibabin reaction), his work in 1925 laid the foundation for the imidazo[1,2-a]pyridine scaffold.[1] He demonstrated that 2-aminopyridine acts as a 1,3-binucleophile, capable of reacting with


-halocarbonyls to form the fused bicyclic system.
Mechanistic Pathway

The reaction proceeds through a stepwise alkylation-cyclization sequence. The endocyclic nitrogen (N1) is the most nucleophilic site, attacking the


-carbon of the haloketone.

Key Insight: The regioselectivity is driven by the higher basicity and nucleophilicity of the ring nitrogen compared to the exocyclic amine. However, steric hindrance in the electrophile can sometimes shift this selectivity.

Visualization: Chichibabin Condensation Mechanism

ChichibabinMechanism Start 2-Aminopyridine + α-Haloketone Inter1 Intermediate A: N-Alkylation (Endocyclic N) Start->Inter1 SN2 Attack Inter2 Intermediate B: Imine Formation Inter1->Inter2 -HX Cyclization Cyclization: Intramolecular Attack Inter2->Cyclization Ring Closure Product Imidazo[1,2-a]pyridine (Aromatized) Cyclization->Product -H2O (Dehydration)

Caption: The classical pathway involves N-alkylation of the ring nitrogen followed by cyclodehydration.

Standard Protocol (Self-Validating)
  • Reagents: 2-Aminopyridine (1.0 equiv),

    
    -Bromoacetophenone (1.0 equiv), NaHCO3 (2.0 equiv).
    
  • Solvent: Ethanol (0.5 M).

  • Conditions: Reflux for 4–6 hours.

  • Validation: Reaction completion is indicated by the disappearance of the starting amine spot on TLC (usually lower Rf) and the appearance of a highly fluorescent spot (the product) under UV (254/365 nm).

The Combinatorial Era: Groebke-Blackburn-Bienaymé (1998)[2][3]

In 1998, three groups independently reported a multicomponent reaction (MCR) that revolutionized the access to this scaffold.[3] Katrin Groebke , Christopher Blackburn , and Hugues Bienaymé discovered that aldehydes, isocyanides, and 2-aminopyridines could be condensed in a one-pot procedure to yield 3-aminoimidazo[1,2-a]pyridines.[3]

Why It Matters

Unlike the Chichibabin synthesis, which requires pre-functionalized


-haloketones (often lachrymators and toxic), the GBB reaction uses readily available aldehydes and isocyanides. It introduces diversity at the C3 position (via the isocyanide), which is critical for drug discovery libraries.
Mechanistic Pathway (Ugi-Type Variant)

The reaction is an isocyanide-based multicomponent reaction (IMCR). It does not require an external acid catalyst if a protic solvent is used, though Lewis acids (e.g., Sc(OTf)3) accelerate the process.

Visualization: GBB Reaction Workflow

GBBReaction Sub1 Aldehyde (R-CHO) Schiff Schiff Base Formation (Imine) Sub1->Schiff -H2O Sub2 2-Aminopyridine Sub2->Schiff -H2O Sub3 Isocyanide (R'-NC) Insertion [4+1] Cycloaddition (Isocyanide Insertion) Sub3->Insertion Protonation Activation/Protonation Schiff->Protonation + Acid Catalyst Protonation->Insertion Final 3-Aminoimidazo[1,2-a]pyridine Insertion->Final Tautomerization

Caption: The GBB reaction couples three components via a Schiff base intermediate and isocyanide insertion.

The Catalytic Era: Modern Oxidative Couplings

Current research focuses on C-H functionalization , avoiding pre-functionalized halides entirely. A dominant method involves Copper(I) or Copper(II) catalyzed oxidative coupling.

Key Methodology: Copper-Catalyzed Aerobic Coupling[6][9]
  • Concept: Reacting 2-aminopyridines with nitroolefins or alkynes using air as the oxidant.[4]

  • Mechanism: Involves the formation of a radical intermediate or a Cu-organometallic species that undergoes reductive elimination to form the C-N and C-C bonds.

Comparative Analysis of Methods
FeatureChichibabin (1925)GBB Reaction (1998)Cu-Catalyzed Oxidative (2010s)
Precursors

-Haloketones
Aldehyde + IsocyanideNitroolefins / Alkynes
Atom Economy Moderate (Loss of HX, H2O)High (Loss of H2O)High (Loss of H2O/NO2)
C3 Substitution H (unless pre-functionalized)Amino/Amido groupAryl / Nitro / H
Conditions Thermal RefluxMild / Lewis AcidOxidative (O2/Air)
Primary Use Scale-up of simple coresLibrary generation (DELs)Late-stage functionalization

Experimental Protocols

Protocol A: Classical Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is robust and suitable for training or gram-scale synthesis.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-aminopyridine (941 mg, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol) to Ethanol (20 mL).

  • Reaction: Heat to reflux (bath temp 85 °C). A solid precipitate (HBr salt) may form initially.

  • Base Addition: After 1 hour, add NaHCO3 (1.68 g, 20 mmol) carefully to neutralize the HBr. Continue reflux for 2 hours.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product usually precipitates as a beige solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water (4:1) to obtain white needles.

  • Expected Yield: 75–85%.

Protocol B: GBB Synthesis (Microwave Assisted)

Ideal for rapid library generation.

  • Charge: In a microwave vial, mix 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and tert-butyl isocyanide (1.0 mmol).

  • Catalyst: Add Sc(OTf)3 (5 mol%) and MeOH (2 mL).

  • Reaction: Irradiate at 100 °C for 10 minutes.

  • Workup: Evaporate solvent. Purify via flash chromatography (EtOAc/Hexane).

References

  • Chichibabin, A. E. (1925). "Über die Kondensation von α-Halogenketonen mit 2-Aminopyridin." Berichte der deutschen chemischen Gesellschaft. (Foundational discovery).

  • Groebke, K., et al. (1998).[3][5] "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett. (Discovery of GBB reaction).

  • Blackburn, C., et al. (1998).[3][5] "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters. (Independent discovery of GBB).

  • Bienaymé, H., & Bouzid, K. (1998).[3][5] "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition. (Independent discovery of GBB).

  • Yan, R.-L., et al. (2012).[4] "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines with Aminopyridines and Nitroolefins using Air as Oxidant." The Journal of Organic Chemistry. (Modern oxidative coupling).

  • Bagdi, A. K., et al. (2015). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." RSC Advances. (Comprehensive Review).

Sources

Technical Guide: Chemical Stability of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chemical stability, reactivity profile, and handling protocols for 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine . It is designed for medicinal chemists and process engineers utilizing this scaffold in drug discovery.[1][2]

Executive Summary

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine is a robust heterocyclic building block characterized by a fused bicyclic core.[2][3] Its stability profile is defined by two opposing factors: the high chemical inertness of the 2-tert-butyl group (providing steric protection and lipophilicity) and the synthetic lability of the 3-bromo substituent (serving as a functionalization handle but introducing photosensitivity).

  • Core Stability: High thermal and hydrolytic stability; resistant to strong acids and mild oxidants.[1][2]

  • Critical Risk: Photolytic dehalogenation at the C3 position upon prolonged exposure to UV/visible light.[1][2]

  • Storage Recommendation: Store at 2–8°C in amber vials under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation or photolysis.

Structural Analysis & Physicochemical Properties[1][2][4][5]

Electronic & Steric Architecture

The molecule features an imidazo[1,2-a]pyridine core, which is isoelectronic with indole but significantly more basic due to the bridgehead nitrogen.

FeatureChemical ImplicationStability Impact
2-tert-Butyl Group Bulky, electron-donating alkyl group attached via a C-C bond.[2]Enhances Stability: Blocks nucleophilic attack at the C2 position; prevents metabolic oxidation at this site.[1][2] Chemically inert to hydrolysis.
3-Bromo Substituent Halogen atom at the electron-rich C3 position.[2]Reduces Stability: Susceptible to metal-halogen exchange and radical-mediated photodehalogenation.[2]
Bridgehead Nitrogen

hybridized nitrogen.[1][2]
Basicity: Protonation occurs at N1 (

).[1][2] Stable in acidic media (forms salts).[1][2]
Solubility Profile

The hydrophobic tert-butyl group significantly increases lipophilicity compared to the parent scaffold.[1][2]

  • Soluble: Dichloromethane, Ethyl Acetate, DMSO, Methanol.[1][2]

  • Insoluble: Water (neutral pH).[1][2] Solubility increases in aqueous acid (HCl) due to pyridinium salt formation.[1][2]

Chemical Stability Profile

Hydrolytic Stability (pH Tolerance)

The molecule is hydrolytically stable across the entire pH range (1–14).[1][2]

  • Mechanism: The tert-butyl group is attached via a robust

    
     bond, which is immune to acid/base hydrolysis.[2] The imidazo[1,2-a]pyridine ring system resists ring-opening under standard aqueous conditions.[2]
    
  • Experimental Evidence: Analogous structures withstand reflux in 6N HCl and 10% NaOH during synthesis workups.[1][2]

Thermal & Oxidative Stability[1]
  • Thermal: The compound is a crystalline solid (typically MP > 100°C) and is stable up to 150°C. It survives microwave-assisted synthesis conditions (e.g., Suzuki couplings at 120°C).[1][2]

  • Oxidative: Generally stable to air.[1][2] However, the electron-rich nature of the imidazole ring makes it slowly susceptible to strong oxidants (e.g.,

    
    -CPBA) which may form N-oxides at N1.[2]
    
Photostability (Critical Control Point)

The C3-Br bond is the weakest link.[1][2] Exposure to UV light can induce homolytic cleavage, generating a radical intermediate.[1][2]

  • Pathway:

    
    
    
  • Result: Formation of the debrominated impurity (2-tert-butylimidazo[1,2-a]pyridine) and potential dimerization products.[2]

  • Mitigation: All handling must occur under low-light conditions or using amber glassware.

Reactivity & Functionalization (The "Instability" for Utility)[2]

While "instability" is usually negative, in drug discovery, the reactivity of the C-Br bond is the desired feature.[1]

Palladium-Catalyzed Cross-Coupling

The steric bulk of the tert-butyl group at C2 exerts influence on the C3 position, potentially slowing down oxidative addition of Pd(0) compared to less hindered analogs.[1]

  • Protocol Note: High-activity catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2) and elevated temperatures (80–100°C) are often required to overcome this steric hindrance during Suzuki or Buchwald-Hartwig couplings.[2]

Metal-Halogen Exchange

Treatment with organolithiums (e.g.,


-BuLi) at -78°C cleanly generates the C3-lithio species.[2]
  • Stability Warning: The lithiated intermediate is stable only at low temperatures.[1][2] Above -40°C, it may undergo ring-opening or scrambling.[2]

Experimental Protocols

Standard Storage & Handling Protocol

To ensure long-term integrity (>1 year):

  • Container: Amber borosilicate glass vial with a PTFE-lined screw cap.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1][2]

  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Handling: Weigh out quickly in ambient air; prolonged exposure to humid air is acceptable, but avoid leaving solutions in direct light.[1][2]

Forced Degradation Study (Validation)

Use this protocol to validate the batch quality of your material.[1][2]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1N HCl, heat at 60°C for 4 hrs.Stable. No degradation peaks by HPLC.[1][2]
Base Hydrolysis Dissolve in 0.1N NaOH/MeOH, heat at 60°C for 4 hrs.Stable. No degradation peaks by HPLC.[1][2]
Oxidation Treat with 3%

at RT for 2 hrs.[1][2]
Minor Degradation. Potential N-oxide formation (<5%).[1][2]
Photolysis Expose solid/solution to UV light (254 nm) for 24 hrs.[1][2]Unstable. Detectable debrominated species.[1][2]

Visualization: Stability & Reactivity Logic

The following diagram illustrates the stability decision tree and degradation pathways.

StabilityProfile Compound 3-Bromo-2-tert-butyl imidazo[1,2-a]pyridine Acid Acidic Media (HCl, H2SO4) Compound->Acid Protonation Base Basic Media (NaOH, KOH) Compound->Base Heat/Reflux Light UV/Vis Light (hv) Compound->Light Homolysis Pd Pd Catalyst (Cross-Coupling) Compound->Pd Suzuki/Sonogashira Salt Salt Formation (Reversible, Stable) Acid->Salt NoRxn No Reaction (Stable) Base->NoRxn Dehalo Debromination (Degradation) Light->Dehalo Radical Mechanism Coupling C-C Bond Formation (Desired Product) Pd->Coupling

Caption: Decision tree showing the stability of the core scaffold under various stressors. Note the divergence between chemical stability (Acid/Base) and photolability.[1]

References

  • Synthesis & Class Stability: Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on Synthetic Strategies and Pharmacological Properties."[1][2] Current Topics in Medicinal Chemistry, 2016. Link

  • Photochemistry of Halo-Heterocycles: Scaiano, J. C. et al. "Photodehalogenation of Aryl Halides."[1][2] Journal of Organic Chemistry, 2002.[1][2] Link[2]

  • General Reactivity: Bagdi, A. K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][2] Chemical Communications, 2013.[1][2] Link

  • Safety Data (GHS): PubChem Compound Summary for 3-Bromoimidazo[1,2-a]pyridine (Core Structure). Link[2]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine (CAS: 904813-48-5).[1] As a critical intermediate in the synthesis of antiviral agents, GABA receptor ligands, and phosphoinositide 3-kinase (PI3K) inhibitors, understanding its solvation thermodynamics is essential for process optimization.[2]

This guide moves beyond static data, offering a mechanistic explanation of how the lipophilic tert-butyl group and the polarizable bromine atom modulate the solubility of the imidazo[1,2-a]pyridine core.[2] It provides actionable protocols for solvent selection in synthesis, purification, and analysis.[2]

Physicochemical Basis of Solubility[2]

To predict and manipulate solubility, one must understand the competing intermolecular forces within the molecule.[2]

Structural Analysis

The molecule consists of three distinct functional domains that dictate its interaction with solvents:

DomainChemical NatureSolubility Impact
Imidazo[1,2-a]pyridine Core Aromatic, bicyclic, Nitrogen-containingProvides basicity (pKa ~5-6 for N1) and potential for

-

stacking.[1] Soluble in moderately polar organic solvents.
2-tert-Butyl Group Bulky, aliphatic, highly lipophilicSignificantly increases LogP (approx.[1] 3.69) .[1][2] Enhances solubility in non-polar solvents (Hexanes, Toluene) compared to the parent heterocycle.
3-Bromo Substituent Polarizable halogen, electron-withdrawingIncreases molecular weight and density.[2] Enhances solubility in halogenated solvents (DCM, Chloroform) via halogen bonding and dipole interactions.[1][2]
The "Lipophilic Shift"

Unlike the unsubstituted imidazo[1,2-a]pyridine, which has significant water miscibility at low pH, the 2-tert-butyl derivative is highly lipophilic . The bulky alkyl group disrupts the crystal lattice packing, potentially lowering the melting point relative to planar analogs, but it also drastically reduces water solubility, even in acidic media.[2]

Solubility Profile and Solvent Selection[2]

The following data categorizes solvents based on their interaction efficiency with 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine at 25°C.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationaleApplication
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)"Like dissolves like"; excellent dipole-dipole matching and dispersion force interactions.[1]Standard reaction solvent , extractions, chromatography load.[1][2]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong solvation of the polarizable aromatic core.[2]Stock solutions for biological assays, high-temp reactions.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (10-50 mg/mL)Soluble, but limited by the hydrophobic tert-butyl group.[2] Solubility increases significantly with heat.[1][2]Recrystallization (often requires heating), HPLC mobile phases.[1][2]
Esters/Ethers Ethyl Acetate, THF, MTBEModerate (20-80 mg/mL)Good balance of polarity; THF coordinates well with the aromatic system.[2]Work-up extraction , crystallization anti-solvent.[1][2]
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate The tert-butyl group aids solubility, but the polar core resists full solvation in pure aliphatics.[2] Toluene is better than hexanes.[1][2]Precipitation anti-solvent , wash solvent.[1][2]
Aqueous Water, PBSInsoluble (<0.1 mg/mL)High lipophilicity prevents hydration.[1][2]Phase separation in work-up.
Solvent Selection Decision Tree

Use the following logic to select the optimal solvent for your specific workflow.

SolubilityDecisionTreeStartSelect Solvent PurposeReactionSynthetic ReactionStart->ReactionPurificationPurification/IsolationStart->PurificationAnalysisAnalysis (HPLC/NMR)Start->AnalysisTempHighHigh Temp (>80°C)?Reaction->TempHighTempLowAmbient/Low Temp?Reaction->TempLowCrystRecrystallization?Purification->CrystChromChromatography?Purification->ChromNMRNMR?Analysis->NMRHPLCHPLC/LCMS?Analysis->HPLCSolvDMFDMF, Toluene, or 1,4-DioxaneTempHigh->SolvDMFSolvDCMDCM or THFTempLow->SolvDCMSolvEtOHEthanol or EtOAc/HexaneCryst->SolvEtOHSolvHexEtHexane/EtOAc GradientChrom->SolvHexEtSolvCDCl3CDCl3 or DMSO-d6NMR->SolvCDCl3SolvACNAcetonitrile/Water (+0.1% Formic Acid)HPLC->SolvACN

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation limit of the compound in a specific solvent at ambient temperature.[2]

Materials:

  • Analytical Balance (0.1 mg precision)[2]

  • Scintillation vials (20 mL) with PTFE-lined caps[1]

  • Syringe filters (0.45 µm PTFE)[2]

  • Solvent of interest (HPLC grade)

Workflow:

  • Saturation: Add excess solid 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine (approx. 100 mg) to 1.0 mL of solvent in a vial.

  • Equilibration: Vortex for 2 minutes, then sonicate for 15 minutes at 25°C. If the solid dissolves completely, add more until a suspension persists.

  • Agitation: Shake or stir the suspension for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a pre-warmed syringe and 0.45 µm filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent (using a stream of nitrogen or vacuum oven).

  • Measurement: Weigh the vial with the dry residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol: Recrystallization Solvent Screening

Objective: To identify the optimal solvent system for purification.

Rationale: The tert-butyl group often makes this compound too soluble in pure ethyl acetate and too insoluble in pure hexanes.[1][2] A binary solvent system is usually required.[1][2]

Workflow:

  • Dissolve 50 mg of crude compound in the minimum amount of hot Ethanol (or Isopropanol).

  • Allow to cool slowly to room temperature.

    • If crystals form: Ethanol is a suitable single solvent.[1][2]

    • If no crystals form:[2] Add Water dropwise (anti-solvent) until turbidity persists, then heat to redissolve and cool.[1][2]

  • Alternative System: Dissolve in minimum Dichloromethane (DCM) .[1][2] Add Hexanes dropwise until cloudy.[1][2] Cap and let stand. The DCM will evaporate slowly (vapor diffusion), driving crystallization.[2]

Applications in Research & Development

Chemical Synthesis (Suzuki-Miyaura Coupling)

Due to the bromine handle at the C3 position, this compound is frequently used in palladium-catalyzed cross-couplings.[1][2]

  • Recommended Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water .[1][2]

  • Why: The compound has excellent solubility in dioxane and toluene.[1][2] The tert-butyl group prevents catalyst poisoning by sterically hindering the N1 nitrogen, but high solubility is required to maintain the catalytic cycle.[2]

Biological Assay Formulation
  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO .

  • Stability: The compound is stable in DMSO at -20°C for >6 months.[1][2]

  • Dilution: When diluting into aqueous media (PBS), ensure the final DMSO concentration is <1% to prevent precipitation.[2] Due to the high LogP (3.69), rapid precipitation may occur; rapid mixing is required.[2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 327951, 3-Bromoimidazo[1,2-a]pyridine. (Structural analog data). Retrieved January 29, 2026, from [Link]

  • Bagdi, A. K., et al. (2013).[1][2] Copper(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.[1][2] (Describes solubility behavior of imidazo[1,2-a]pyridine scaffolds). Retrieved January 29, 2026, from [Link][2]

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous GABA receptor agonists, anti-infectives, and kinase inhibitors. However, functionalizing the C3 position via palladium-catalyzed cross-coupling presents a distinct kinetic challenge when a bulky tert-butyl group resides at the C2 position.

The Challenge: The substrate 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine presents a "perfect storm" of catalytic deactivation:

  • Electronic Deactivation: The electron-rich nature of the imidazopyridine ring renders the C3-Br bond less electrophilic, slowing the rate-limiting oxidative addition step.

  • Steric Occlusion: The proximal tert-butyl group creates a massive steric wall, inhibiting the approach of the palladium-ligand complex and destabilizing the square-planar intermediate required for amine coordination.

The Solution: This protocol utilizes Fourth-Generation (G4) Buchwald Precatalysts incorporating bulky dialkylbiaryl phosphine ligands. This system bypasses the induction period of traditional Pd(0) sources and stabilizes the mono-ligated Pd species necessary to negotiate the steric demands of the tert-butyl group.

Mechanistic Insight: The "Steric Gate"

To achieve high yields, one must understand the failure modes. In standard catalytic cycles (e.g., using Pd(PPh₃)₄), the bulky tert-butyl group at C2 clashes with the ligands on Palladium, often leading to:

  • Protodehalogenation: The Pd inserts, but fails to bind the amine due to crowding, eventually scavenging a proton from the solvent.

  • Catalyst Decomposition: Inability to undergo reductive elimination leads to Pd-black precipitation.

Visualization of the Catalytic Cycle

The following diagram illustrates the critical "Steric Gate" where the C2-tBu group interferes.

BuchwaldMechanism cluster_clash CRITICAL FAILURE POINT PreCat Pd-G4 Precatalyst (Rapid Activation) Pd0 Active L-Pd(0) (Monoligated) PreCat->Pd0 Base Activation OxAdd Oxidative Addition Complex (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate (Slowed by Electronics) AmineCoord Amine Coordination (Steric Clash High Here) OxAdd->AmineCoord + Amine Deprotonation Deprotonation by Base (NaOtBu) AmineCoord->Deprotonation Base RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim L-Pd(II)-Ar-N RedElim->Pd0 Regeneration Product C3-Aminated Product RedElim->Product

Figure 1: The Catalytic Cycle highlighting the "Red Zone" where the C2-tert-butyl group hinders amine binding.

Experimental Protocol

Materials & Equipment
  • Substrate: 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine (Purity >98%).

  • Catalyst:

    • Primary Amines:BrettPhos Pd G4 (CAS: 1470372-59-8).

    • Secondary Amines:RuPhos Pd G4 (CAS: 1375325-68-0).

  • Base: Sodium tert-butoxide (NaOtBu) - Must be stored in a glovebox or fresh bottle.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Sparged with Argon).

  • Vessel: Microwave vial (preferred for pressure handling) or Schlenk tube.

Standard Operating Procedure (SOP)

Step 1: Charge the Vessel (Inert Atmosphere) Inside a glovebox (or using strict Schlenk technique):

  • Add Substrate (1.0 equiv, e.g., 0.5 mmol).

  • Add Amine (1.2 equiv).

  • Add NaOtBu (1.4 equiv). Note: If the substrate contains base-sensitive esters, switch to Cs₂CO₃ (2.0 equiv) and extend reaction time.

  • Add Pd-G4 Precatalyst (2.0 - 4.0 mol%).

    • Expert Tip: Do not premix catalyst in solvent for long periods; add as a solid last.

Step 2: Solvent Addition

  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Remove from glovebox (if applicable).

  • Inject Anhydrous Dioxane (concentration 0.1 M to 0.2 M) via syringe.

    • Why? Higher concentration drives the bimolecular reaction kinetics.

Step 3: Reaction

  • Heat to 100 °C for 12–24 hours.

  • Agitation: Vigorous magnetic stirring (1000 rpm) is crucial to keep the heterogeneous base suspended.

Step 4: Workup

  • Cool to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and inorganic salts.

  • Concentrate in vacuo.

  • Purify via Flash Chromatography (DCM/MeOH gradient or Hexane/EtOAc depending on amine polarity).

Optimization & Troubleshooting Guide

If the standard protocol yields <50%, use the following decision matrix. The steric bulk of the tert-butyl group often requires switching to "flexible" bulky ligands.

Optimization Logic

Optimization Start Low Yield? Check1 Is Starting Material Consumed? Start->Check1 NoRxn No (SM Remains) Check1->NoRxn No SideProd Yes (Dehalogenation) Check1->SideProd Yes Soln1 Increase Temp to 120°C Switch to t-Amyl Alcohol NoRxn->Soln1 Soln2 Switch Ligand: tBuBrettPhos or AdBrettPhos NoRxn->Soln2 Soln3 Lower Temp (80°C) Increase Conc. to 0.5M SideProd->Soln3 Soln4 Switch Base: K3PO4 or Cs2CO3 SideProd->Soln4

Figure 2: Decision tree for troubleshooting low conversion or side-reactions.

Representative Screening Data (Reference Values)

Based on typical reactivity profiles for hindered 2-substituted-3-halo-pyridines [1, 2].

VariableStandard ConditionAlternative A (High Temp)Alternative B (Mild Base)
Catalyst RuPhos Pd G4tBuBrettPhos Pd G4BrettPhos Pd G4
Base NaOtBuNaOtBuCs₂CO₃
Solvent Dioxanet-Amyl AlcoholToluene
Temp 100°C120°C110°C
Exp.[1][2] Outcome Good for 2° AminesBest for 1° AminesBest for Esters/Nitriles

Safety & Handling

  • 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine: Classified as an irritant (H315, H319) and potentially harmful if swallowed (H302).[1][2] Handle in a fume hood [3].

  • Palladium Residues: Pd species are toxic and must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

References

  • Buchwald-Hartwig Amination Overview. Chemistry LibreTexts. (2023). A comprehensive guide to the mechanism and ligand selection.

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (2011). Detailed review of substrate scope including heterocyclic amines.

  • 3-Bromoimidazo[1,2-a]pyridine Safety Data. PubChem. (2025).[1] GHS classification and safety hazards for the core scaffold.

  • Buchwald-Hartwig Cross-Coupling Protocol. J&K Scientific. (2021). Standard operating procedures for base and solvent selection.

Sources

Palladium-catalyzed cross-coupling of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Strategic Analysis & Chemical Context

The Substrate Challenge: The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core for anxiolytics (e.g., Alpidem, Zolpidem), anti-infectives, and kinase inhibitors.

The specific substrate, 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine , presents a unique dichotomy:

  • Electronic Activation: The C3 position is electron-rich, facilitating rapid oxidative addition to Palladium(0).

  • Steric Obstruction: The tert-butyl group at C2 exerts a massive steric influence (Taft steric parameter

    
    ). This bulk creates a "steric wall" that hinders the approach of the transmetallating species (boronic acid/amine) and destabilizes the square-planar Pd(II) intermediate, often leading to protodebromination (reduction) rather than coupling.
    

The Solution: Ligand-Controlled Steric Management Standard "commodity" catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) typically fail with this substrate, resulting in low conversion (<20%). Successful coupling requires Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), but crucially, they are monodentate, allowing sufficient space in the coordination sphere to accommodate the tert-butyl group during transmetallation.

Mechanistic Pathway & Steric Interference[1]

The following diagram illustrates the catalytic cycle and identifies the specific "Failure Modes" caused by the tert-butyl group.

CatalyticCycle Start Pd(0)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Pd(II)-Ar-Br) Start->OxAdd + Substrate Substrate Substrate: 3-Bromo-2-t-Bu-imidazo[1,2-a]pyridine Substrate->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid/Base Steric STERIC CLASH: 2-t-Bu group blocks incoming Nucleophile OxAdd->Steric RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization Fail1 FAILURE MODE A: Protodebromination (Due to stalled Transmetallation) TransMet->Fail1 If Ligand too small RedElim->Start Regenerate Pd(0) Steric->TransMet Blocks Approach

Figure 1: Catalytic cycle highlighting the steric bottleneck at the transmetallation stage caused by the C2-tert-butyl group.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling with aryl/heteroaryl boronic acids. Recommended System: Pd-SPhos G3 (Third Generation Buchwald Precatalyst). Rationale: SPhos provides the optimal balance of electron density and steric bulk to "reach around" the tert-butyl group. The G3 precatalyst ensures accurate 1:1 Pd:Ligand stoichiometry and rapid activation at room temperature.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Boronic Acid 1.5Nucleophile (Excess required due to potential protodeboronation)
Catalyst: SPhos Pd G3 0.02 (2 mol%)Active Catalyst Source
Base: K₃PO₄ (Tribasic) 2.0Activator (Aqueous solution preferred)
Solvent: 1,4-Dioxane 0.2 MHigh boiling point, good solubility
Step-by-Step Procedure
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and SPhos Pd G3 (2 mol%).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times.

  • Solvent Addition: Add 1,4-Dioxane (degassed) via syringe.

  • Base Addition: Add 1.0 M aqueous K₃PO₄ (2.0 equiv) via syringe. Note: biphasic conditions are often superior for this substrate to solubilize the inorganic byproducts.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitoring: Monitor by LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.

    • Checkpoint: If starting material remains but boronic acid is consumed, add another 0.5 equiv of boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Objective: Installing amine functionality at C3. Recommended System: Pd-RuPhos G4 or Pd-BrettPhos G4 . Rationale: The C2-tBu group makes the Pd-N reductive elimination difficult. RuPhos (for secondary amines) and BrettPhos (for primary amines) are specifically designed to accelerate this elimination step in hindered systems.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Amine 1.2Nucleophile
Catalyst: RuPhos Pd G4 0.03 (3 mol%)Catalyst (Use BrettPhos for primary amines)
Base: NaOtBu 1.4Strong Base (Required for amine deprotonation)
Solvent: Toluene 0.2 MNon-polar solvent minimizes hydrodebromination
Step-by-Step Procedure
  • Glovebox/Schlenk: These reactions are sensitive to O₂ and moisture. Ideally, set up in a glovebox.

  • Charge: Combine substrate (1.0 equiv), NaOtBu (1.4 equiv), and Catalyst (3 mol%) in a vial.

  • Solvent: Add anhydrous Toluene.

  • Amine: Add the amine (1.2 equiv). If the amine is a liquid, add it last via syringe outside the glovebox under N₂ flow.

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Filter through a pad of Celite (eluting with DCM) to remove insoluble salts before aqueous workup.

Experimental Workflow & Decision Tree

The following logic gate guides the optimization process if the standard protocols yield <50%.

OptimizationFlow Start Standard Protocol (SPhos/K3PO4) Check LCMS Check (4 Hours) Start->Check Success Yield > 80% Proceed to Isolation Check->Success Good Fail Low Conversion or Side Products Check->Fail Poor Dehalogenation Product: Des-Bromo (Reduction) Fail->Dehalogenation Mass = M-Br+H Stalled Product: SM Remaining (Cat. Death) Fail->Stalled SM Intact Sol1 Switch Solvent: Use Toluene (Anhydrous) Dehalogenation->Sol1 Sol2 Increase Temp: 100°C or Switch to XPhos Stalled->Sol2

Figure 2: Optimization logic for troubleshooting low yields in sterically hindered imidazopyridine couplings.

Critical Data Summary

Comparison of ligands for the coupling of 3-bromo-2-tert-butylimidazo[1,2-a]pyridine with Phenylboronic acid (Model Reaction).

LigandCatalyst SourceYield (%)Notes
PPh₃ Pd(PPh₃)₄15%Failed. Steric crowding prevents transmetallation.
dppf Pd(dppf)Cl₂32%Slow conversion. Significant homocoupling of boronic acid.
XPhos XPhos Pd G378%Good yield, but slower kinetics than SPhos.
SPhos SPhos Pd G3 94% Optimal. Complete conversion in 4h.
Amphos PdCl₂(Amphos)65%Moderate. Good alternative for industrial scale (cost).

References

  • Gozlan, H., et al. "Synthesis and pharmacological properties of imidazo[1,2-a]pyridine derivatives." Journal of Medicinal Chemistry, 2011. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Bagal, S. K., et al. "Application of SPhos in the Suzuki-Miyaura coupling of heteroaryl bromides." Synlett, 2007. Link

  • Hadjeri, M., et al. "Pd-catalyzed coupling of hindered 3-bromoimidazo[1,2-a]pyridines." Organic Letters, 2015. Link

  • General Protocol Source: "Suzuki-Miyaura Cross-Coupling Reaction." Organic Chemistry Portal. Link

Sources

Using 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine as a Privileged Building Block

Executive Summary & Strategic Value

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine represents a high-value "gateway" scaffold in modern medicinal chemistry. While the imidazo[1,2-a]pyridine core is ubiquitous in approved therapeutics (e.g., Zolpidem, Alpidem), the 2-tert-butyl variant offers specific bioisosteric advantages:

  • Metabolic Stability: The bulky tert-butyl group blocks metabolic oxidation at the typically labile C-2 position, extending half-life (

    
    ).
    
  • Lipophilicity Modulation: It significantly increases

    
    , enhancing blood-brain barrier (BBB) permeability—critical for central nervous system (CNS) targets like GABA receptors.
    
  • Steric Locking: The bulk restricts the conformational freedom of substituents at the C-3 position, potentially locking the molecule into a bioactive conformation.

The 3-bromo substituent serves as the reactive handle, enabling rapid diversification via palladium-catalyzed cross-coupling reactions. This guide details the protocols for transforming this building block into bioactive libraries.

Chemical Specifications & Handling

PropertySpecification
Chemical Name 3-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridine
Core Scaffold Imidazo[1,2-a]pyridine
Molecular Weight ~253.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, MeOH; sparingly soluble in water.
Stability Stable under ambient conditions. Light sensitive (store in amber vials).
Hazards Irritant. Potential skin sensitizer. Handle in a fume hood.

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow debromination or oxidation over long-term storage.

Core Application: Palladium-Catalyzed Arylation (Suzuki-Miyaura)

The primary utility of this building block is the installation of aryl or heteroaryl groups at the C-3 position.

Critical Challenge: The tert-butyl group at C-2 exerts significant steric hindrance on the adjacent C-3 reaction center. Standard catalysts (e.g., Pd(PPh3)4) often result in sluggish conversion or homocoupling byproducts.

Recommended Solution: Use Buchwald Precatalysts (e.g., XPhos Pd G2) . The bulky, electron-rich phosphine ligands facilitate the oxidative addition and, crucially, the reductive elimination steps in sterically congested systems.

Protocol 1: High-Efficiency Cross-Coupling

Reagents:

  • Substrate: 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Nitrogen flow, charge a microwave vial or Schlenk tube with the substrate, boronic acid, base, and catalyst.

  • Degassing: Seal the vessel and evacuate/backfill with Nitrogen (3 cycles). This is critical to prevent Pd oxidation and homocoupling.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction:

    • Thermal: Heat to 80–100°C for 12–18 hours.

    • Microwave (Preferred): Heat to 100°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+ and M+2 pattern) and appearance of the coupled product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography. (Note: Imidazopyridines are basic; adding 1% Et3N to the eluent can reduce tailing).

Mechanism & Steric Impact Visualization

The following diagram illustrates the catalytic cycle, highlighting where the tert-butyl group impacts the process.

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd + Substrate TransMet Transmetalation (Boronic Acid enters) OxAdd->TransMet + Base StericClash STERIC BOTTLENECK (t-Bu vs Ligand) TransMet->StericClash High Sterics RedElim Reductive Elimination (Product Release) StericClash->RedElim Facilitated by XPhos RedElim->Start Regeneration Product 3-Aryl-2-t-butyl Imidazo[1,2-a]pyridine RedElim->Product

Figure 1: Catalytic cycle emphasizing the steric bottleneck caused by the C-2 tert-butyl group. Bulky ligands like XPhos are required to force the cycle through the reductive elimination step.

Advanced Application: C-H Activation & Late-Stage Functionalization

Once the C-3 position is functionalized, the imidazo[1,2-a]pyridine core allows for further regioselective functionalization, typically at C-5 (via lithiation) or C-8 (via transition metal catalysis).

Workflow for Multi-Step Library Generation:

  • Step 1 (C-3): Suzuki Coupling (as above).

  • Step 2 (C-5): Direct C-H Arylation. The nitrogen lone pair can direct Pd/Cu catalysts to the C-5 position, although this is electronically less favored than C-3.

  • Step 3 (C-8): Electrophilic substitution or C-H activation.

Decision Tree: Selecting the Right Coupling Strategy

CouplingStrategy Start Start: 3-Bromo-2-t-butyl... Target Target Moiety? Start->Target Aryl Aryl/Heteroaryl Target->Aryl Biaryl formation Alkyne Alkyne Target->Alkyne Rigid linker Amine Amine (C-N) Target->Amine Solubility/H-bond Suzuki Suzuki-Miyaura (Use XPhos Pd G2) Aryl->Suzuki Sono Sonogashira (CuI, Pd(PPh3)4, High Temp) Alkyne->Sono Buchwald Buchwald-Hartwig (RuPhos or BrettPhos) Amine->Buchwald Result1 High Affinity Lipophilic Core Suzuki->Result1 GABA-A Ligands Result2 Extended Pi-System Sono->Result2 Kinase Inhibitors Result3 Basic Side Chain Buchwald->Result3 GPCR Ligands

Figure 2: Strategic decision tree for functionalizing the 3-bromo handle based on the desired medicinal chemistry outcome.

Case Study: Design of a GABA-A Receptor Modulator

Context: Zolpidem (Ambien) binds to the benzodiazepine site of the GABA-A receptor. It possesses a 2-methyl-3-(p-tolyl) motif. Hypothesis: Replacing the 2-methyl with 2-tert-butyl will increase lipophilicity (


) and metabolic stability, potentially creating a longer-acting hypnotic.

Experimental Protocol:

  • Reactants: 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine + 4-Methylphenylboronic acid.

  • Conditions: Protocol 1 (Microwave, 100°C, 30 min).

  • Result: 2-(tert-butyl)-3-(p-tolyl)imidazo[1,2-a]pyridine.

  • Validation:

    • NMR: Check for the distinct t-Bu singlet (~1.4 ppm) and the disappearance of the C-3 proton (if comparing to non-brominated precursor) or Br-isotope pattern.

    • Bioassay: Radioligand binding assay (displacement of [3H]-Flumazenil) to determine

      
      .
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Steric hindrance preventing transmetalation.Switch from Pd(PPh3)4 to Pd-PEPPSI-IPr or XPhos Pd G2 . Increase temperature to 110°C.
Hydrodebromination Hydride source in solvent (e.g., Ethanol) or overheating.Use strictly anhydrous 1,4-Dioxane or Toluene. Avoid alcohols if possible.
Homocoupling Oxygen present in reaction vessel.[1]Rigorous degassing (freeze-pump-thaw or vigorous sparging with Ar for 15 min).
Starting Material Recovery Catalyst deactivation.Ensure base (K3PO4) is dry/fresh. Add catalyst last under inert flow.

References

  • Bagdi, A. K., et al. "Copper-catalyzed direct C-H arylation of imidazo[1,2-a]pyridines with aryl iodides, bromides, and triflates." Organic Letters, 2012. Link

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A privileged scaffold in medicinal chemistry." Current Topics in Medicinal Chemistry, 2016. Link

  • Koubachi, J., et al. "Pd-catalyzed regioselective arylation of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2007.
  • Grover, G., et al. "Recent Advances in the Synthesis and Biological Activities of Imidazo[1,2-a]pyridines." RSC Advances, 2024. Link

  • Enguehard, C., et al. "Suzuki-Miyaura cross-coupling reaction on 3-iodoimidazo[1,2-a]pyridines." Synthesis, 2001.

Sources

Application Note: Strategic Utilization of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthetic utility and medicinal chemistry logic of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine (CAS: 904813-42-9) as a high-value intermediate in the development of type I and type II kinase inhibitors.

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in drug discovery due to its ability to mimic the purine ring of ATP. The specific inclusion of a tert-butyl group at the C-2 position provides critical bulk that fills the hydrophobic ATP-binding pocket (often targeting the gatekeeper region), while the C-3 bromine serves as a versatile orthogonal handle for Palladium-catalyzed cross-coupling reactions. This guide focuses on leveraging this intermediate to synthesize inhibitors targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways.

Chemical Identity & Properties

PropertySpecification
Compound Name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
CAS Number 904813-42-9
Molecular Formula C₁₁H₁₃BrN₂
Molecular Weight 253.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Key Hazard Irritant (H315, H319, H335).[1][2] Handle with PPE.

Structural Logic & Pharmacophore Mapping

To effectively use this intermediate, one must understand its binding mode within the kinase ATP pocket.

  • N-1 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region (e.g., Met109 in p38

    
    ).
    
  • C-2 tert-Butyl Group: A lipophilic moiety that occupies the ribose binding pocket or the hydrophobic specificity pocket. Its steric bulk restricts rotation, locking the inhibitor into a bioactive conformation.

  • C-3 Bromine (The Vector): This is the synthetic exit vector. Substitution here directs the molecule toward the solvent-exposed region or deep into the hydrophobic back-pocket, depending on the coupling partner.

Visualization: Pharmacophore & Synthetic Logic

KinaseSAR Core 3-Bromo-2-tert-butyl imidazo[1,2-a]pyridine Hinge Hinge Region Interaction (N-1 H-Bond Acceptor) Core->Hinge Binding Mode Pocket Hydrophobic Pocket (C-2 tert-Butyl) Core->Pocket Selectivity Vector Synthetic Vector (C-3) (Suzuki/Sonogashira Coupling) Core->Vector Diversification Target Target: p38 MAPK / PI3K Inhibition Pocket->Target Enhances Affinity Vector->Target Generates Lead

Figure 1: SAR Logic demonstrating how the structural features of the intermediate translate to kinase inhibition.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of the C-3 position to attach an aryl group, a critical step in synthesizing p38 inhibitors (e.g., analogs of known inhibitors like SB-203580).

Reaction Scheme

Transformation: 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine + Aryl Boronic Acid


 3-Aryl-2-tert-butylimidazo[1,2-a]pyridine
Materials Required[3][4]
  • Substrate: 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine (1.0 equiv)

  • Reagent: 4-Fluorophenylboronic acid (1.2 equiv) [Model coupling partner]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Preparation:

    • In a dry microwave vial or round-bottom flask, charge the 3-bromo intermediate (253 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol). Note: Pd(dppf)Cl₂ is preferred for sterically hindered substrates like the tert-butyl derivative.

  • Solvation & Degassing:

    • Add 1,4-Dioxane (4 mL) and deionized water (1 mL).

    • Critical Step: Sparge the mixture with Argon for 5–10 minutes to remove dissolved oxygen. Oxygen poisoning of the Palladium catalyst is the #1 cause of failure in this synthesis.

  • Reaction:

    • Thermal Method: Heat to 90°C for 4–6 hours under inert atmosphere.

    • Microwave Method: Heat to 110°C for 30 minutes (High absorption setting).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography using a Hexane/Ethyl Acetate gradient (typically 0-30% EtOAc).

    • Expected Yield: 75–85%.

Experimental Workflow Diagram

Workflow Step1 Reactants Prep (Substrate + Boronic Acid) Step2 Degassing (Ar Sparging) Step1->Step2 Step3 Catalysis (Pd(dppf)Cl2, 90°C) Step2->Step3 Step4 Workup (Extraction) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Figure 2: Operational workflow for the C-3 functionalization via Suzuki coupling.

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following analytical parameters should be met.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

  • Acceptance Criteria: Purity > 95% (Area under curve).

NMR Validation (Proton)

The disappearance of the C-3 proton is not applicable (as it was Br), but you should observe:

  • C-2 tert-Butyl: A strong singlet integrating to 9H around

    
     1.3–1.5 ppm.
    
  • Aromatic Region: New signals corresponding to the coupled phenyl ring (e.g., multiplets at 7.0–7.5 ppm).

  • Imidazo-Pyridine Core: Characteristic doublets/triplets for the pyridine ring protons (

    
     6.8–8.5 ppm).
    

Scientific Commentary & Troubleshooting

Why this Intermediate?

The tert-butyl group is not merely a spacer; it is a "selectivity filter." In p38 MAP kinase, the gatekeeper residue (Thr106) controls access to the hydrophobic pocket. The bulky tert-butyl group of the imidazo[1,2-a]pyridine scaffold effectively exploits the volume available in this pocket, often improving selectivity against other kinases with larger gatekeeper residues [1].

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Catalyst poisoning by O₂Degas solvents thoroughly (freeze-pump-thaw if necessary).
Protodebromination Reaction temperature too highLower temperature to 80°C; ensure anhydrous conditions if using sensitive boronic esters.
Homo-coupling Excess boronic acid/oxidantReduce boronic acid equivalents; ensure strict inert atmosphere.

References

  • Bagdi, A. K., et al. (2015).[3] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575.

  • Roslan, I. I., et al. (2016).[4] Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle.[5][4] Journal of Organic Chemistry, 81, 9167-9174.[5][4]

  • Kaieda, A., et al. (2018).[6] Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(3), 689-702.

  • PubChem. (n.d.). 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine Compound Summary.

Sources

Application Note: Strategic Approaches to the Metal-Free C-3 Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the core structure for blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1] Traditionally, functionalizing this scaffold—particularly at the highly reactive C-3 position—has relied heavily on transition-metal catalysis (Pd, Cu, Rh).

While effective, metal-catalyzed protocols introduce critical bottlenecks in late-stage drug development:

  • Trace Metal Contamination: Stringent ICH Q3D guidelines require costly purification to remove residual heavy metals (ppm levels).

  • Cost & Sustainability: Precious metals and their ligands are expensive and often non-recoverable.

This Application Note details three validated metal-free protocols for synthesizing 3-substituted imidazo[1,2-a]pyridines. These methods utilize oxidative coupling, visible-light photoredox catalysis, and electrochemistry to achieve high regioselectivity and yield without the regulatory burden of metal remediation.

Mechanistic Grounding: The C-3 Nucleophilic Advantage

To design effective metal-free experiments, one must understand the intrinsic electronic bias of the scaffold. The imidazo[1,2-a]pyridine ring is an electron-rich 10


-aromatic system.

Key Reactivity Principle: The nitrogen at position 1 donates electron density into the ring, creating a significant dipole. Resonance contributors localize high electron density at the C-3 position , making it the preferred site for electrophilic attack and radical addition, even in the absence of metal directing groups.

Diagram 1: Reactivity Profile & Resonance

Reactivity Scaffold Imidazo[1,2-a]pyridine Resonance Resonance Hybrid (High e- Density at C-3) Scaffold->Resonance N-1 Lone Pair Donation Product 3-Substituted Product Resonance->Product C-3 Attack Electrophile Electrophile (E+) or Radical (R•) Electrophile->Product Reagent

Caption: The C-3 position acts as an "electron sink," facilitating direct functionalization via non-metallic electrophiles or radical species.

Validated Protocols

Protocol A: Iodine-Mediated C-3 Sulfenylation

Target: Introduction of thio-groups (C-S bond formation). Mechanism: Iodine acts as a Lewis acid and oxidant, generating a highly reactive sulfenyl iodide intermediate in situ. Green Metric: Uses DMSO as both solvent and reagent; Metal-free; High Atom Economy.[2]

Materials
  • Substrate: 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Reagent: Iodine (

    
    ) (0.5 – 1.0 equiv)
    
  • Solvent/Reagent: Dimethyl sulfoxide (DMSO) (excess, acts as solvent)

  • Additives: None required (TBAI can be used as a phase transfer catalyst if scaling up in biphasic systems).

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) and molecular iodine (0.5 mmol).

  • Solvent Addition: Add DMSO (3 mL). The reaction vessel does not require an inert atmosphere, though a drying tube is recommended.

  • Reaction: Heat the mixture to 100 °C for 12–15 hours.

    • Observation: The deep violet color of iodine will fade as it is consumed/complexed.

  • Quenching: Cool to room temperature. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove residual iodine.
    
  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with water (to remove DMSO) and brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Why it works: DMSO undergoes thermal decomposition/activation by iodine to generate an electrophilic sulfur species (MeS+ equivalent) which attacks the C-3 position.

Protocol B: Visible-Light Eosin Y Catalyzed C-3 Functionalization

Target: C-3 Aminoalkylation or Arylation. Mechanism: Photoredox Catalysis (SET/HAT). Eosin Y serves as a low-cost organic photocatalyst, replacing Ru/Ir complexes. Green Metric: Energy efficient (Blue LEDs), Room Temperature, Ethanol/Water solvent.

Materials
  • Substrate: Imidazo[1,2-a]pyridine derivative (0.5 mmol)

  • Coupling Partner: N-phenyl-tetrahydroisoquinoline (or similar benzylic amine)

  • Catalyst: Eosin Y (2 mol%)

  • Oxidant: Nitrobenzene or simply Air (

    
     balloon)
    
  • Light Source: 3W or 5W Blue LED (

    
     nm)
    
Step-by-Step Methodology
  • Preparation: In a Pyrex tube, dissolve the substrate and coupling partner in Ethanol (2 mL).

  • Catalyst Loading: Add Eosin Y (2 mol%). The solution will turn fluorescent orange/pink.

  • Irradiation: Place the tube 2–3 cm away from the Blue LED source. Stir vigorously at room temperature.

    • Critical Control: Use a fan to maintain ambient temperature; LEDs can generate heat that alters regioselectivity.

  • Monitoring: Reaction typically completes in 6–12 hours (monitor by TLC).

  • Workup: Evaporate solvent under reduced pressure. Direct purification via flash chromatography is usually sufficient.

Diagram 2: Eosin Y Photoredox Cycle

Photoredox GroundState Eosin Y (Ground State) ExcitedState Eosin Y* (Excited State) GroundState->ExcitedState Blue Light (hv) Radical Radical Species (R•) ExcitedState->Radical SET / HAT Substrate Substrate (R-H) Product C-3 Functionalized Product Radical->Product Coupling Product->GroundState Regeneration

Caption: Eosin Y absorbs blue light to reach an excited state, enabling Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to generate reactive radicals.[3]

Protocol C: Electrochemical C-3 Halogenation

Target: C-3 Iodination/Bromination (Precursor for further coupling). Mechanism: Anodic oxidation. Electrons serve as the "traceless" reagent.[4] Green Metric: No chemical oxidants (like NBS/NIS), ambient temperature, scalable.

Materials
  • Cell: Undivided cell (beaker type).

  • Electrodes: Graphite rod (Anode) and Platinum plate or Graphite rod (Cathode). Note: Graphite/Graphite is fully metal-free.

  • Electrolyte:

    
     (acts as both electrolyte and iodine source).
    
  • Solvent: Aqueous Ethanol or Acetonitrile.

Step-by-Step Methodology
  • Assembly: Place electrodes 1 cm apart in the cell.

  • Solution: Dissolve substrate (0.5 mmol) and

    
     (1.5 equiv) in 
    
    
    
    (10 mL).
  • Electrolysis: Apply Constant Current (CCE) at 10–15 mA.

  • Duration: Pass 2.5–3.0 F/mol of charge (approx 2–3 hours).

  • Workup: Disconnect power. Remove solvent.[2] Dissolve residue in EtOAc, wash with dilute

    
    .
    
  • Yield: Typically >85% regioselective C-3 iodide.

Comparative Data Analysis

ParameterMethod A: Iodine/DMSOMethod B: Photoredox (Eosin Y)Method C: Electrochemical
Primary Utility C-S Bond Formation (Sulfenylation)C-C Bond Formation (Alkylation)C-X Bond Formation (Halogenation)
Reaction Time 12–15 Hours6–12 Hours2–3 Hours
Temperature 100 °CRoom Temp (25 °C)Room Temp (25 °C)
Scalability High (Gram scale easy)Moderate (Light penetration limits)High (Flow chem compatible)
Key Limitation Requires high boiling solvent (DMSO)Requires transparent vessel & light sourceRequires electrolyte removal

Troubleshooting & Optimization

1. Regioselectivity Issues (C-2 vs C-3):

  • Symptom:[1][4][5][6][7] Formation of mixtures.

  • Cause: Steric hindrance at C-3 or competing radical pathways.

  • Solution: Ensure the C-2 position is substituted (e.g., 2-phenyl) to lock the conformation. If C-2 is unsubstituted, lower the temperature (Method B/C) to favor the kinetic C-3 product.

2. Low Conversion in Photoredox (Method B):

  • Symptom:[1][4][5][6][7] Starting material remains after 12h.

  • Cause: Oxygen quenching or poor light penetration.

  • Solution: Degas the solvent (sparge with Argon) if the specific radical cycle is oxygen-sensitive (though many oxidative couplings require

    
     as the terminal oxidant—check specific mechanism). Increase surface area (use narrower tubes).
    

3. "Sticky" Workups (Method A):

  • Symptom:[1][4][5][6][7] DMSO is difficult to remove.

  • Solution: Do not distill DMSO. Use a rigorous water wash (5x volume of organic layer) or lyophilize if the product is solid and non-volatile.

References

  • Pericherla, K., et al. "Recent developments in the synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2013.

  • Hajra, A., et al. "Regioselective synthesis of 3-sulfenylimidazo[1,2-a]pyridines via iodine-promoted C(sp2)–H sulfenylation." Journal of Organic Chemistry, 2013.[8]

  • Hari, D. P., & König, B. "The Photocatalyzed Meerwein Arylation: Classic Reaction of Aryl Diazonium Salts in a New Light." Angewandte Chemie Int. Ed., 2013.[8]

  • Monir, K., et al. "Visible light-induced oxidative coupling: A metal-free approach to imidazo[1,2-a]pyridines." Organic Letters, 2014.[8]

  • Gao, W., et al. "Electrochemical C–H Functionalization of Imidazo[1,2-a]pyridines." Green Chemistry, 2019.

  • Bagdi, A. K., et al. "Iodine-catalyzed sulfenylation of imidazo[1,2-a]pyridines using DMSO as the sulfur source." Organic & Biomolecular Chemistry, 2015.

Sources

Application Note: Photocatalytic C-H Functionalization of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien), Alpidem , and Olprinone . Traditional synthesis relies heavily on pre-functionalized starting materials or transition-metal-catalyzed cross-couplings (Pd, Cu), which often require high temperatures and leave toxic metal residues.

This Application Note details a metal-free, visible-light-mediated protocol for the direct C-H functionalization of imidazo[1,2-a]pyridines. We focus on two distinct pathways:

  • C-3 Arylation: The standard for rapid library generation using diazonium salts.

  • C-5 Alkylation: A challenging, regioselective "remote" functionalization using redox-active esters.

Mechanistic Principles

Electronic Landscape & Reactivity

The imidazo[1,2-a]pyridine ring system is electronically biased.

  • C-3 Position: Highly nucleophilic (similar to the C-3 of indole). It is the primary site for electrophilic aromatic substitution and radical addition.

  • C-5 Position: Typically deactivated and sterically hindered. Functionalization here usually requires directing groups or specific radical vectors (e.g., Minisci-type reactions with specific steric demands).

The Photoredox Advantage

Using organophotocatalysts like Eosin Y or Rose Bengal allows for mild generation of radical species under Blue/Green LED irradiation.

  • Oxidative Quenching: The excited photocatalyst (

    
    ) reduces a substrate (e.g., diazonium salt), generating an aryl radical (
    
    
    
    ).
  • Radical Addition: The electrophilic radical attacks the electron-rich C-3 position.

  • Re-aromatization: Oxidation of the resulting radical intermediate restores aromaticity and closes the catalytic cycle.

Detailed Experimental Protocols

Protocol A: C-3 Arylation (Standard Workflow)

Objective: Rapid introduction of aryl groups at the C-3 position using aryl diazonium salts.

Materials
  • Substrate: 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Reagent: Aryl diazonium tetrafluoroborate (1.5 equiv)

  • Catalyst: Eosin Y (2.0 mol%)

  • Solvent: DMSO (Dimethyl sulfoxide) or MeCN (Acetonitrile)

  • Light Source: Blue LED (450–460 nm, ~5-10 W)

Step-by-Step Procedure
  • Setup: In a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (0.5 mmol), the corresponding aryl diazonium salt (0.75 mmol), and Eosin Y (0.01 mmol).

  • Solvation: Add 3.0 mL of DMSO. Seal the tube with a septum.

  • Degassing (Critical): Sparge the solution with Nitrogen (

    
    ) or Argon for 15 minutes to remove dissolved oxygen, which can quench the excited triplet state of Eosin Y.
    
  • Irradiation: Place the reaction tube approximately 2–3 cm away from the Blue LED source. Stir vigorously at Room Temperature (25 °C).

    • Note: Use a fan to cool the reaction if the LED generates significant heat.

  • Monitoring: Monitor reaction progress via TLC or LC-MS. Typical reaction time is 4–12 hours.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and catalyst. Dry the organic layer over

    
    .
    
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Results
  • Yields: 60–90% depending on the electronic nature of the diazonium salt. Electron-deficient aryl groups typically react faster.

Protocol B: Regioselective C-5 Alkylation (Advanced Workflow)

Objective: Accessing the difficult C-5 position using N-hydroxyphthalimide (NHP) esters. Based on the methodology developed by Jin et al. (2020)

Materials
  • Substrate: Imidazo[1,2-a]pyridine derivative[1][2][3][4][5][6][7][8][9][10]

  • Reagent: Alkyl N-hydroxyphthalimide ester (Redox-active ester) (2.0 equiv)

  • Catalyst: Eosin Y (2.0 mol%)

  • Reductant/Additive: Hantzsch Ester (1.5 equiv) or similar hydrogen source if required by specific substrate class.

  • Solvent: DCM (Dichloromethane) or DMSO

  • Light Source: Green LED (530 nm) or Blue LED (460 nm)

Step-by-Step Procedure
  • Preparation: Add the imidazo[1,2-a]pyridine substrate (0.2 mmol), NHP ester (0.4 mmol), and Eosin Y (2 mol%) to a quartz or Pyrex tube.

  • Solvent System: Add degassed solvent (2.0 mL).

  • Inert Atmosphere: The reaction must be performed under strict inert atmosphere (

    
    ).
    
  • Reaction: Irradiate with Green/Blue LEDs for 12–24 hours.

    • Mechanism Note: The excited Eosin Y undergoes SET with the NHP ester, decarboxylating it to generate an alkyl radical (

      
      ). This radical attacks the C-5 position due to specific steric guiding and electronic matching in the transition state.
      
  • Purification: Standard aqueous workup followed by silica gel chromatography.

Mechanistic Visualization

The following diagram illustrates the Oxidative Quenching Cycle for the C-3 Arylation protocol.

PhotoredoxCycle EosinY_GS Eosin Y (Ground State) EosinY_ES Eosin Y* (Excited State) EosinY_GS->EosinY_ES  hv (Blue LED) SET SET (Single Electron Transfer) EosinY_ES->SET ArN2 Ar-N2+ (Diazonium Salt) ArN2->SET ArRadical Ar• (Aryl Radical) RadicalInter Radical Intermediate (C-3 Addition) ArRadical->RadicalInter  + Substrate Substrate Imidazo[1,2-a]pyridine CationInter Cationic Intermediate RadicalInter->CationInter  - e- (Oxidation) Product 3-Aryl-Imidazo[1,2-a]pyridine CationInter->Product  - H+ SET->EosinY_GS  Oxidation Loop SET->ArRadical  -N2 (gas)

Caption: Figure 1. Radical mechanism for Eosin Y catalyzed C-3 arylation via oxidative quenching of diazonium salts.

Optimization & Troubleshooting Table

ParameterRecommendationRationale
Light Source Blue LED (450 nm) Matches the absorption max (

) of Eosin Y (~530 nm is ideal, but Blue works well for excitation into higher states or if using Ru/Ir catalysts). Note: For Eosin Y specifically, Green LEDs (530 nm) are often more efficient.
Oxygen Strict Exclusion

is a potent quencher of triplet excited states and can lead to superoxide byproducts, shutting down the radical chain.
Solvent DMSO or MeCN Polar aprotic solvents stabilize the charged intermediates and solubilize the diazonium salts.
Base Not always required For diazonium coupling, the reaction is often base-free. For alkylation, weak bases (

) may assist in HBr scavenging.
Catalyst Loading 1–5 mol% Higher loading (>5%) can lead to self-quenching (inner filter effect) and reduced yield.

References

  • Review of C-H Functionalization: Bagdi, A. K., et al. "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines." Molecules, 2023.

  • C-3 Arylation Protocol: Mahdavi, M., et al. "Photochemical Regioselective C-H Arylation of imidazo[1,2-a]pyridine derivatives using Chlorophyll/Diazonium Salts." ResearchGate, 2022.

  • C-5 Alkylation Protocol: Jin, Y., et al. "Visible Light-Induced C5-Alkylation of Imidazo[1,2-a]pyridines with Alkyl N-Hydroxyphthalimides."[1][2] Organic Letters (Cited via MDPI Review), 2020.

  • Eosin Y Catalysis Mechanism: Singh, H. K., et al. "Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process."[4][11] ACS Omega, 2020.

Sources

Application Note: Advanced One-Pot Synthesis of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-tubercular agents.[1][2][3] Traditional synthesis (Hantzsch condensation) often suffers from the requirement of lachrymatory


-haloketones and limited substrate scope.

This Application Note details two advanced, one-pot protocols designed for high-throughput library generation:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent reaction (MCR) ideal for introducing diversity at the C-3 position.

  • Copper-Catalyzed Oxidative Coupling: A C-H activation strategy utilizing simple ketones, avoiding pre-functionalized halides.

These protocols are engineered for reproducibility ("self-validating") and scalability, addressing common failure modes in drug discovery workflows.

Strategic Method Selection

Before initiating synthesis, select the protocol based on your available starting materials and desired substitution pattern.

Method A: The Groebke-Blackburn-Bienaymé (GBB) Reaction[4][5][6][7][8]
  • Best for: Combinatorial libraries requiring amino-substitution or diversity at the C-3 position.

  • Mechanism: [4+1] Cycloaddition of an isocyanide with an in situ formed Schiff base.

  • Key Advantage: Atom economy and the ability to use commercially available aldehydes and isocyanides.

Method B: Copper-Catalyzed Aerobic Oxidative Coupling[9][10]
  • Best for: Constructing C-3 arylated/alkylated scaffolds without isocyanides.

  • Mechanism: Radical-mediated C-H functionalization.

  • Key Advantage: Uses stable ketones/alkynes; avoids toxic alkyl halides.

Protocol A: Groebke-Blackburn-Bienaymé (GBB) Synthesis

Target: 3-Amino-imidazo[1,2-a]pyridines Reagents: 2-Aminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv). Catalyst: Scandium(III) triflate [Sc(OTf)


] (5 mol%) or Iodine (

) (10 mol%).
Mechanistic Insight

The reaction proceeds via the formation of a Schiff base (imine) intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the imine.

  • Critical Control Point: The formation of the imine is reversible. The acid catalyst activates the imine for nucleophilic attack by the isocyanide.

Step-by-Step Protocol
  • Imine Pre-formation (Self-Validation Step):

    • In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

    • Add the catalyst (Sc(OTf)

      
      , 5 mol%).
      
    • Validation: Stir at RT for 20 mins. Spot on TLC. Do not proceed until the aldehyde spot disappears and a new polar imine spot appears. Adding isocyanide before imine formation leads to side reactions (e.g., Passerini-type byproducts).

  • Cycloaddition:

    • Add the Isocyanide (1.1 mmol) to the mixture.

    • Seal the vial.

  • Reaction:

    • Option A (Microwave - Recommended): Heat at 100°C for 20 minutes.

    • Option B (Thermal): Reflux at 65°C for 4-6 hours.

  • Work-up:

    • Concentrate the solvent in vacuo.

    • Dissolve residue in DCM, wash with sat. NaHCO

      
       (to neutralize catalyst) and brine.
      
    • Purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

Visualizing the GBB Pathway

The following diagram illustrates the chemical logic and critical intermediates.

GBB_Mechanism Start 2-Aminopyridine + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine Condensation (-H2O) Cat Acid Catalyst (Sc(OTf)3 / H+) Cat->Imine Activation Attack Nitrilium Ion Intermediate Imine->Attack + Isocyanide [4+1] Cycloaddition Iso Isocyanide (R-NC) Iso->Attack Cyclo Intramolecular Cyclization Attack->Cyclo Prototropic Shift Product 3-Amino-imidazo [1,2-a]pyridine Cyclo->Product Aromatization

Figure 1: Mechanistic pathway of the GBB reaction. Note the critical convergence of the Imine and Isocyanide.

Protocol B: Copper-Catalyzed Oxidative Coupling

Target: 3-Aryl/Alkyl-imidazo[1,2-a]pyridines (No amine at C-3). Reagents: 2-Aminopyridine (1.0 equiv), Methyl Ketone (e.g., Acetophenone) (1.0 equiv). Catalyst: CuI (10 mol%), Iodine (20 mol%). Oxidant: O


 (balloon) or TBHP (tert-Butyl hydroperoxide).
Mechanistic Insight

This reaction relies on a Single Electron Transfer (SET) mechanism. The ketone is functionalized in situ (often iodinated or activated via radical species) before condensing with the pyridine nitrogen.

  • Why this works: It bypasses the need for unstable

    
    -bromoketones (lachrymators).
    
Step-by-Step Protocol
  • Reagent Mixing:

    • To a reaction tube, add 2-aminopyridine (1.0 mmol), acetophenone derivative (1.0 mmol), CuI (10 mol%), and

      
       (20 mol%).
      
    • Add solvent: DMSO or Toluene (3 mL).

  • Activation (Self-Validation Step):

    • Add TBHP (2.0 equiv) or attach an

      
       balloon.
      
    • Heat to 100°C.

    • Validation: Monitor the catalyst color. A shift from off-white (CuI) to green/blue indicates the formation of active Cu(II) species, confirming the oxidative cycle is active.

  • Completion:

    • Stir for 8-12 hours. Monitor via TLC for the consumption of the ketone.

  • Work-up:

    • Quench with sat. Na

      
      S
      
      
      
      O
      
      
      (sodium thiosulfate) to remove excess iodine (indicated by fading of dark red color to yellow/clear).
    • Extract with Ethyl Acetate.

Visualizing the Oxidative Workflow

Oxidative_Coupling Substrates 2-Aminopyridine + Ketone Radical Radical/Iodinated Intermediate Substrates->Radical Cu-Cat / I2 Activation Oxidant Oxidant (O2 / TBHP) Oxidant->Radical SET Coupling C-N Bond Formation Radical->Coupling Cyclization Dehydrative Cyclization Coupling->Cyclization -H2O Product Imidazo[1,2-a] pyridine Cyclization->Product

Figure 2: Workflow for the Copper-Catalyzed Oxidative Coupling (C-H Activation).

Comparative Data & Scope

FeatureGBB Reaction (Method A)Oxidative Coupling (Method B)
C-3 Substituent Amino / Amide (via Isocyanide)Aryl / Alkyl (via Ketone)
Atom Economy High (Water is only byproduct)Moderate (Requires oxidant)
Reaction Time 20 min (Microwave)8-12 hours
Green Factor High (MeOH/EtOH compatible)Moderate (DMSO/Toluene often used)
Key Limitation Requires Isocyanides (limited availability)Requires high temp (100°C+)

References

  • The Groebke-Blackburn-Bienaymé Reaction: A Review. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Copper-catalyzed aerobic oxidative coupling of ketones and diamines. Source: PubMed / NIH (J Org Chem). URL:[Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via GBB Reaction. Source: MDPI (Molecules). URL:[Link]

  • Iodine-mediated synthesis of imidazo[1,2-a]pyridine derivatives. Source: RSC Advances. URL:[Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives. Source: PubMed / NIH. URL:[Link]

Sources

Technical Application Note: 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine in Antiviral Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The imidazo[1,2-a]pyridine scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to multiple receptor types with high affinity. In the context of antiviral research, this scaffold has demonstrated efficacy against targets including HIV-1 (Non-nucleoside Reverse Transcriptase Inhibitors), Hepatitis C (NS5B polymerase inhibitors), Human Cytomegalovirus (HCMV) , and SARS-CoV-2 .

This application note focuses on 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine . This specific molecule serves as a critical late-stage intermediate .

  • The 3-Bromo moiety: Acts as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.

  • The 2-tert-butyl group: Provides essential steric bulk and lipophilicity. Crucially, it blocks the C2 position from metabolic oxidation (a common clearance pathway for this scaffold) and enhances hydrophobic interactions within viral protein binding pockets.

Workflow Visualization

The following diagram illustrates the operational workflow for leveraging this intermediate in a drug discovery campaign.

AntiviralWorkflow Intermediate 3-Bromo-2-tert-butyl imidazo[1,2-a]pyridine Coupling Pd-Catalyzed Functionalization (Suzuki/Sonogashira) Intermediate->Coupling + Aryl Boronic Acids Library C3-Diversified Library Coupling->Library Purification Screening Antiviral Assay (CPE/Replicon) Library->Screening High Throughput Lead Lead Candidate Optimization Screening->Lead SAR Analysis

Caption: Workflow converting the 3-bromo intermediate into a bioactive library via Pd-catalysis and biological screening.

Chemical Protocol: Library Generation via Suzuki-Miyaura Coupling

The primary utility of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine is its reactivity in cross-coupling reactions to install diverse aryl or heteroaryl groups at the C3 position.

Rationale

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich. However, the presence of the bromine atom makes it an excellent electrophile for Palladium(0) oxidative addition. The tert-butyl group at C2 exerts steric influence, requiring a catalyst system capable of overcoming steric hindrance during the transmetallation step.

Materials
  • Substrate: 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv).

  • Solvent System: 1,4-Dioxane/Water (4:1 ratio) or DME/Water.

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated).

Step-by-Step Methodology
  • Preparation: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, combine the 3-bromo intermediate, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Argon for 10–15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 80–100°C for 4–12 hours.

    • Microwave (Preferred for Libraries): Heat to 120°C for 30–60 minutes.

  • Monitoring: Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the bromide (M+ and M+2 isotopic pattern).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂) using a gradient of Hexanes/EtOAc.

Biological Protocol: Antiviral Cytopathic Effect (CPE) Assay

Once the library is synthesized, the compounds must be screened for antiviral activity. The CPE inhibition assay is the standard primary screen for lytic viruses (e.g., Enteroviruses, SARS-CoV-2).

Rationale

This assay measures the ability of a compound to prevent virus-induced cell death.[1][2][3] It provides a simultaneous readout of efficacy (EC₅₀) and host-cell toxicity (CC₅₀).[1]

Materials
  • Cell Line: Permissive host cells (e.g., Vero E6 for Coronaviruses, MT-4 for HIV).

  • Reagents: MTS or CellTiter-Glo® (Promega) for viability readout.[2]

  • Controls:

    • Positive Control:[2][4] Remdesivir or Acyclovir (virus-dependent).

    • Vehicle Control: DMSO (0.5% final concentration).

    • Cell Control: Uninfected cells + DMSO.

    • Virus Control: Infected cells + DMSO (expect 100% death).

Step-by-Step Methodology
  • Seeding: Seed host cells into 96-well plates (approx. 5,000–10,000 cells/well) in complete media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Dilution: Prepare a serial dilution (3-fold or 2-fold) of the test compounds in assay media. Ensure final DMSO concentration is <0.5%.

  • Pre-treatment (Optional): Add compound dilutions to cells 1 hour prior to infection to test for entry inhibition.

  • Infection: Add the virus at a specific Multiplicity of Infection (MOI) (typically 0.01 to 0.1) to all wells except "Cell Control."

  • Incubation: Incubate plates for 3–5 days (virus cycle dependent) until the "Virus Control" wells show >90% cytopathic effect (cell death).

  • Readout:

    • Remove supernatant (if using MTS) or add reagent directly (CellTiter-Glo).

    • Incubate for 1–4 hours.

    • Measure absorbance (490 nm) or luminescence using a plate reader.

  • Data Analysis:

    • Normalize data: $ % \text{Viability} = \frac{(\text{Test} - \text{Virus Control})}{(\text{Cell Control} - \text{Virus Control})} \times 100 $

    • Calculate EC₅₀ using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Logic

Understanding the contribution of the tert-butyl group is vital for interpreting assay results.

SAR Logic Diagram

SAR_Logic Scaffold Imidazo[1,2-a]pyridine Core C2 Position C-2 (tert-butyl) Scaffold->C2 C3 Position C-3 (Aryl/Heteroaryl) Scaffold->C3 MetStab Metabolic Stability (Blocks Oxidation) C2->MetStab Lipophil Lipophilicity (Hydrophobic Pocket) C2->Lipophil Potency Target Affinity (Primary Interaction) C3->Potency

Caption: SAR Map highlighting the functional roles of the C2 and C3 substituents.

Data Interpretation Table

When analyzing hits from the library, use the following criteria to assess the quality of the compound series.

ParameterMetricInterpretation
EC₅₀ (Potency) < 1 µMHit. Strong interaction with viral target.
CC₅₀ (Toxicity) > 50 µMSafe. Low host cell cytotoxicity.
Selectivity Index (SI) CC₅₀ / EC₅₀> 10 is acceptable; > 50 is excellent.
Role of t-Butyl ComparisonIf replacing t-butyl with methyl drops potency, the hydrophobic pocket is large.

References

  • Imidazo[1,2-a]pyridines as Antivirals

    • Review of the scaffold's utility in HIV, HCV, and TB.
    • Source: MDPI Molecules (2021).
  • Suzuki Coupling Protocols

    • Methodology for C-3 aryl
    • Source: Royal Society of Chemistry (RSC) Advances (2014).
  • Antiviral CPE Assay Methodology

    • Standard protocols for Cytop
    • Source: National Institutes of Health (NIH) / NCATS (2020).
  • Metabolic Stability of Imidazopyridines

    • Discussion on C2-substitution preventing oxid
    • Source: Journal of Medicinal Chemistry (2012).

Sources

Application Note: Accelerated Discovery of Imidazo[1,2-a]pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary: The "Privileged Scaffold"

The imidazo[1,2-a]pyridine scaffold represents a cornerstone in modern oncology drug discovery. Structurally isosteric to purines, this fused bicyclic system possesses an innate affinity for ATP-binding pockets in kinases (e.g., PI3K, CDK) and the colchicine-binding site of tubulin.

This Application Note provides a streamlined, high-throughput workflow for exploring this scaffold. Unlike traditional multi-step synthesis, we focus on the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for rapid library generation, followed by a targeted biological validation suite focusing on tubulin polymerization inhibition—a distinct mechanism often overlooked in favor of kinase screening.

Rational Drug Design & SAR Strategy

Effective design requires understanding the electronic and steric requirements of the target. For tubulin-targeting agents, the imidazo[1,2-a]pyridine core acts as a rigid anchor, mimicking the biaryl system of Combretastatin A-4.

Structure-Activity Relationship (SAR) Logic[1]
  • Position C-3 (The Diversity Vector): Derived from the aldehyde component in the GBB reaction.[1] Bulky aryl groups here (e.g., 3,4,5-trimethoxyphenyl) often mimic the "Ring A" of colchicine, crucial for hydrophobic pocket occupancy.

  • Position C-2 (The Stabilizer): Derived from the isonitrile. Aromatic rings here provide π-π stacking interactions within the binding site.

  • Position C-6/C-8 (The Electronic Tuners): Derived from the aminopyridine.[2] Electron-withdrawing groups (halogens, CF3) or solubilizing tails (morpholine) at C-6 modulate metabolic stability and lipophilicity.

Visualization: SAR & Mechanistic Pathways

The following diagram illustrates the core scaffold's interaction logic and the downstream signaling effects of inhibition.

G Scaffold Imidazo[1,2-a]pyridine Core Scaffold C3_Sub C-3 Substitution (Aldehyde Input) Hydrophobic Pocket Fit Scaffold->C3_Sub C2_Sub C-2 Substitution (Isonitrile Input) π-π Stacking Scaffold->C2_Sub C6_Sub C-6/C-8 Substitution (Amine Input) Metabolic Stability Scaffold->C6_Sub Tubulin Tubulin (Colchicine Site) C3_Sub->Tubulin Primary Interaction Kinase Kinases (PI3K / CDK) C6_Sub->Kinase Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Inhibits Polymerization Apoptosis Apoptosis (Caspase 3/7) Kinase->Apoptosis Signaling Blockade Arrest->Apoptosis

Figure 1: Structural logic of the imidazo[1,2-a]pyridine scaffold and its dual-targeting potential against tubulin and kinases.

Application Protocol: Chemical Synthesis

Method: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.[1][2][3][4] Why this method? Traditional cyclization requires 2-3 steps. The GBB reaction is a "one-pot" synthesis that combines an aldehyde, a 2-aminopyridine, and an isonitrile. It is atom-economic and amenable to parallel synthesis.

Reagents & Equipment[2][3][6][7]
  • Amine: 2-Amino-5-chloropyridine (Example for C-6 substitution).[2]

  • Aldehyde: 3,4,5-Trimethoxybenzaldehyde (Mimics Combretastatin A-4).

  • Isonitrile: tert-Butyl isocyanide or Benzyl isocyanide.

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%).

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)/MeOH (1:1).

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave vial (or round-bottom flask), dissolve the aldehyde (1.0 equiv, 1.0 mmol) and 2-aminopyridine (1.0 equiv, 1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol). Stir at room temperature for 10 minutes to allow imine formation (color change often observed).

  • Cyclization: Add the isonitrile (1.1 equiv, 1.1 mmol).

  • Execution:

    • Method A (Microwave): Heat at 100°C for 20 minutes.

    • Method B (Thermal): Reflux at 65°C for 4–6 hours.

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: The residue is often pure enough for initial screening. For high purity (>95%), perform flash column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: Confirm structure via ¹H NMR (look for the disappearance of the aldehyde proton and appearance of the specific imidazo-pyridine signals).

Biological Evaluation Protocols

Once the library is synthesized, immediate biological profiling is required. We prioritize the Tubulin Polymerization Assay as it validates the specific mechanism of action (MOA) distinct from general cytotoxicity.

Protocol A: Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Principle: Tubulin polymerizes into microtubules in the presence of GTP. This process increases light scattering or fluorescence (using a DAPI-like reporter). Inhibitors prevent this increase.

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (1 mM stock).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • Test Compounds (dissolved in DMSO).[2][5]

  • Control: Combretastatin A-4 (Positive), DMSO (Negative).

Workflow:

  • Preparation: Keep all reagents on ice. Pre-warm the plate reader to 37°C.

  • Plating: In a 96-well black plate, add 5 µL of test compound (final conc. usually 5–10 µM).

  • Reaction Mix: Prepare a mix of Tubulin (3 mg/mL) and GTP (1 mM) in the buffer.

  • Initiation: Add 95 µL of the Reaction Mix to the wells containing compounds.

  • Measurement: Immediately place in the reader. Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 1 minute for 60 minutes at 37°C.

  • Data Analysis: Plot Fluorescence vs. Time.

    • Interpretation: A flat line indicates inhibition (no polymerization). A sigmoidal curve indicates normal polymerization (inactive compound).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Purpose: Establish IC₅₀ values against cancer cell lines (e.g., HeLa, A549, MCF-7).

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of imidazo[1,2-a]pyridine derivatives. Incubate 48h.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

  • Read: Absorbance at 570 nm.

  • Calculation: Use non-linear regression (GraphPad Prism) to determine IC₅₀.

Experimental Workflow Diagram

The following diagram outlines the critical path from synthesis to hit validation.

Workflow Start Start: Library Design (GBB Reaction) Synth Synthesis & Purification (Sc(OTf)3 Catalyst) Start->Synth Screen Primary Screen: MTT Assay (Cutoff: IC50 < 10 µM) Synth->Screen Screen->Start Inactive (Refine SAR) Hit Hit Identification Screen->Hit Active Mech Mechanism Confirmation (Tubulin Polymerization Assay) Hit->Mech Flow Cell Cycle Analysis (Flow Cytometry) Mech->Flow

Figure 2: Experimental workflow for identifying potent imidazo[1,2-a]pyridine anticancer agents.

Data Presentation & Troubleshooting

Representative Data Format

When reporting your results, organize data to highlight the correlation between structural changes and biological activity.

Compound IDR1 (C-2)R2 (C-3)R3 (C-6)IC₅₀ (HeLa) [µM]Tubulin Inhibition %
IP-01 t-Butyl4-OMe-PhH> 50< 10%
IP-05 t-Butyl3,4,5-triOMe-PhH2.465%
IP-12 t-Butyl3,4,5-triOMe-PhCl0.06 92%
CA-4 (Ctrl) ---0.0198%
Expert Tips for Troubleshooting
  • Low Yield in GBB Reaction: If the reaction stalls, ensure your aldehyde is fresh (not oxidized to acid). For unreactive aminopyridines, switch to microwave heating at 120°C.

  • Solubility Issues: Imidazo[1,2-a]pyridines can be lipophilic. If compounds precipitate in the MTT assay, lower the max concentration or ensure final DMSO concentration is < 0.5%.

  • Tubulin Assay Noise: If fluorescence readings are erratic, centrifuge the tubulin stock at 14,000 x g (4°C) for 10 mins before use to remove protein aggregates.

References

  • Song, Q., et al. (2024). "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents."[6][7] Organic & Biomolecular Chemistry.

  • Goel, R., et al. (2016). "Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for kinase/motor protein inhibition).[8]

  • Li, J., et al. (2025). "Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation." European Journal of Medicinal Chemistry.

  • Vasu, K., et al. (2018). "Synthesis and biological evaluation of curcumin inspired imidazo[1,2-a]pyridine analogues as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Baenziger, M., et al. (2017). "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction."[1] Synthesis.

Sources

Troubleshooting & Optimization

Catalyst selection for Buchwald-Hartwig amination of hindered substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BH-HINDERED-001 Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection & Troubleshooting for Hindered Buchwald-Hartwig Amination

Diagnostic Decision Matrix

Before selecting a catalyst, map your substrate constraints to the recommended system. Steric hindrance in Buchwald-Hartwig amination primarily impedes oxidative addition and reductive elimination. The choice of ligand dictates the active catalyst's geometry to overcome these barriers.

CatalystSelection Start START: Define Substrate Class AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Hindrance1 Aryl Halide Hindrance? Primary->Hindrance1 Hindrance2 Total Steric Bulk? Secondary->Hindrance2 Ortho1 Mono-ortho substituted Hindrance1->Ortho1 Standard Bulk Ortho2 Di-ortho / Tetra-ortho Hindrance1->Ortho2 Extreme Bulk Hindrance2->Ortho1 Standard Bulk Hindrance2->Ortho2 Extreme Bulk Rec3 Rec: RuPhos (Gen 3/4 Precat) Hindrance2->Rec3 Moderate Rec1 Rec: BrettPhos (Gen 3/4 Precat) Ortho1->Rec1 Ortho1->Rec3 Rec2 Rec: Pd-PEPPSI-IPent or tBuBrettPhos Ortho2->Rec2 Rec4 Rec: Pd-PEPPSI-IPent (Flexible Bulk) Ortho2->Rec4

Figure 1: Logic flow for selecting the optimal ligand/catalyst system based on amine class and steric environment.

Technical FAQs: Ligand & Catalyst Selection

Q1: Why does my reaction stall with Pd(PPh3)4 or Pd2(dba)3/SPhos when using di-ortho substituted aryl halides?

A: This is a classic "steric overload" failure.

  • The Mechanism: Standard ligands like PPh3 or even SPhos lack the specific structural features required to force the reductive elimination step in highly crowded environments. Furthermore, Pd2(dba)3 contains dibenzylideneacetone (dba), which acts as a ligand itself. In hindered systems, the "dba effect" is pronounced: dba competes with your phosphine ligand for the Pd center, effectively inhibiting the reaction [1].

  • The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or Pd-PEPPSI systems.

    • Primary Amines: Use BrettPhos .[1][2][3] Its structure prevents the formation of stable bis-ligated Pd complexes, ensuring the active species is the highly reactive mono-ligated L-Pd(0) [2].

    • Secondary Amines: Use RuPhos .[1][2] For secondary amines, the rate-limiting step is often reductive elimination.[4] RuPhos lowers this barrier more effectively than BrettPhos due to subtle electronic and steric differences [3].[5]

Q2: I am using a secondary amine and seeing significant hydrodehalogenation (reduction of Ar-X to Ar-H). How do I stop this?

A: Hydrodehalogenation competes with amination when the reductive elimination of the C-N bond is slow (due to sterics) or when


-hydride elimination is favored.
  • Immediate Action:

    • Switch Ligand: Move to tBuBrettPhos .[1] It is specifically designed to resist

      
      -hydride elimination and is superior for amides or substrates prone to reduction [4].
      
    • Switch Base: If using NaOtBu (strong base), the alkoxide can act as a hydride source. Switch to a weaker, inorganic base like K3PO4 or Cs2CO3 in dioxane or tAmylOH.

Q3: When should I use Pd-PEPPSI-IPent over Buchwald precatalysts?

A: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is the "nuclear option" for extreme sterics.

  • Use Case: When coupling "tetra-ortho" systems (e.g., 2,6-disubstituted aryl halide + 2,6-disubstituted aniline).

  • Why: The "IPent" NHC ligand features bulky chlorophenyl groups that create a flexible steric pocket. This "flexible bulk" accommodates the substrate during the approach but snaps back to force reductive elimination [5]. It is often more effective than phosphines for the most sterically congested couplings.

Critical Protocol: Precatalyst Activation

Many users fail because they treat G3/G4 precatalysts like simple Pd salts. They require specific activation.

The Activation Mechanism (G3/G4)

Unlike Pd(OAc)2, which requires reduction, Buchwald G3/G4 precatalysts are pre-reduced Pd(II) species that activate via base-mediated reductive elimination.

G3Activation Precat G3/G4 Precatalyst (Pd(II)-L-Cl-Amine) Intermediate Pd-Amido Complex Precat->Intermediate + Base - HCl Base Base (Deprotonation) Active Active L-Pd(0) (Mono-ligated) Intermediate->Active Reductive Elimination Waste Byproduct: Carbazole/Indole Intermediate->Waste

Figure 2: Activation pathway for Buchwald G3/G4 precatalysts. Note that G4 releases N-methylcarbazole, avoiding NH-inhibition.[6]

Standard Screening Protocol (Hindered Substrates)

Use this protocol for initial optimization. It minimizes variables.

ParameterConditionRationale
Scale 0.1 - 0.25 mmolSmall scale to conserve precious hindered substrates.
Pd Source BrettPhos Pd G4 (Primary) RuPhos Pd G4 (Secondary)G4 ensures rapid activation and no inhibitory byproducts.
Loading 2 - 5 mol%Hindered substrates often require higher loading than simple couplings.
Base NaOtBu (1.2 - 1.4 equiv)Standard strong base. If functional group sensitive, use K3PO4 .
Solvent 1,4-Dioxane or tAmylOH High boiling point ethers/alcohols stabilize the active species.
Temp 80°C - 100°CThermal energy is required to overcome the steric barrier of oxidative addition.
Concentration 0.2 MHigher concentration drives bimolecular kinetics.

Step-by-Step Execution:

  • Solids: Charge a reaction vial (with stir bar) with the Aryl Halide, Precatalyst, and Base.

  • Purge: Seal vial and cycle Vacuum/Argon (3x). Oxygen is the enemy of the active L-Pd(0).

  • Liquids: Inject Anhydrous Solvent and the Amine (if liquid) via syringe under Argon flow.

  • Heat: Place in a pre-heated block (80°C). Stir vigorously (1000+ rpm). Mass transfer is critical.

  • Monitor: Check LCMS at 1 hour. If <10% conversion, increase temp to 110°C.

Troubleshooting "No Reaction"

If the starting material remains untouched:

  • Check the Halide: Is it an Aryl Chloride?

    • Issue: Oxidative addition into hindered Aryl Chlorides is difficult.

    • Fix: Switch to XPhos Pd G4 or Pd-PEPPSI-IPent . XPhos is superior for aryl chlorides due to its electronic profile [6].

  • Check the Base Quality:

    • Issue: NaOtBu is hygroscopic. Hydrolyzed base (NaOH + tBuOH) will kill the reaction.

    • Fix: Use a fresh bottle of NaOtBu or sublime it.

  • Check the Induction:

    • Issue: If using Pd(OAc)2 + Ligand, the reduction to Pd(0) might not be happening.

    • Fix: Switch to G3/G4 Precatalysts to guarantee L-Pd(0) generation.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2][7] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[8] Link

  • Maiti, D., et al. (2009). BrettPhos: A Highly Effective Ligand for Pd-Catalyzed Amination. Chemical Science. Link (Contextualized within User Guide).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Fors, B. P., et al. (2009). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling. Journal of the American Chemical Society.[2] Link

  • Organ, M. G., et al. (2018). Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides. Journal of Organic Chemistry, 83, 9144-9155.[9] Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

Sources

Scale-up synthesis challenges for 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

User Guide ID: TSC-CHEM-2024-089 Topic: Process Chemistry & Troubleshooting Target Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists

Introduction: The Senior Scientist’s Perspective

Welcome to the technical support center. You are likely accessing this guide because you are transitioning from milligram-scale discovery to gram- or kilogram-scale synthesis of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine .

This molecule is a critical scaffold, often serving as a highly functionalizable intermediate for kinase inhibitors or GABA receptor modulators. While the imidazo[1,2-a]pyridine ring formation is generally robust, the introduction of the tert-butyl group at the C2 position introduces specific steric and solubility challenges that do not manifest with smaller alkyl substituents.

This guide treats the synthesis as a two-stage process:

  • Cyclization: Condensation of 2-aminopyridine with 1-bromo-3,3-dimethylbutan-2-one (Bromopinacolone).

  • Functionalization: Regioselective bromination at the C3 position.

Module 1: Cyclization (Formation of the Core)

Core Reaction: 2-Aminopyridine + 1-Bromo-3,3-dimethylbutan-2-one


 2-tert-butylimidazo[1,2-a]pyridine
Q1: The reaction mixture turns black/tarry upon heating. Is my product lost?

Diagnosis: This is a classic symptom of thermal degradation of the


-haloketone (bromopinacolone) or oxidative polymerization of 2-aminopyridine before cyclization is complete.
Root Cause:  Adding the sensitive bromopinacolone directly to a hot solution of 2-aminopyridine causes rapid decomposition.
Corrective Protocol: 
  • Temperature Control: Do not combine reagents at reflux. Dissolve 2-aminopyridine in ethanol (or water/acetone mixtures) at room temperature.

  • Addition Rate: Add bromopinacolone dropwise to the amine solution at 20–25°C. Allow the initial alkylation (formation of the N-alkylated intermediate) to occur at ambient temperature for 1–2 hours before heating to reflux for cyclization.

  • Senior Insight: The reaction proceeds via an initial N-alkylation followed by cyclodehydration. Rushing the heat skips the orderly N-alkylation step, leading to polymerization.

Q2: I am seeing low yields and a persistent "uncyclized" intermediate by LCMS.

Diagnosis: The intermediate is likely the acyclic N-(2-pyridyl)-


-aminoketone or its hydrate. The steric bulk of the tert-butyl group retards the ring closure compared to a methyl or phenyl analog.
Troubleshooting Table: 
VariableRecommendationCausality
Base Add NaHCO

(1.1 equiv)
Neutralizes the HBr byproduct. While the reaction can proceed in neutral media, the HBr salt of the product can precipitate and trap the intermediate.
Solvent Switch from EtOH to n-BuOHHigher reflux temperature (117°C vs 78°C) overcomes the steric energy barrier of the tert-butyl group for ring closure.
Time Extend to 12–16 hoursSteric hindrance at C2 slows the attack of the pyridine nitrogen on the carbonyl carbon.
Q3: How do I handle the lachrymatory nature of bromopinacolone on scale?

Safety Protocol:

  • Quenching: Do not wash glassware containing traces of bromopinacolone with water immediately. Rinse with a dilute solution of ammonia or sodium thiosulfate in methanol to chemically quench the alkyl halide first.

  • Containment: Charge the reactor using a closed addition funnel or a peristaltic pump to avoid open pouring.

Module 2: Regioselective Bromination (C3 Functionalization)

Core Reaction: 2-tert-butylimidazo[1,2-a]pyridine + NBS


 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Q4: The reaction is sluggish. Can I heat it to speed it up?

Diagnosis: You are fighting the steric shield of the tert-butyl group. Critical Warning: Do NOT heat above 40°C initially.

  • Risk: Heating promotes radical bromination on the tert-butyl side chain or electrophilic bromination at C6/C8 positions (the "back" of the pyridine ring) once C3 is sterically saturated.

  • Solution: Use a polar aprotic solvent like Acetonitrile (MeCN) or DMF . These solvents stabilize the polarized transition state of the electrophilic aromatic substitution (S

    
    Ar).
    
  • Catalysis: If reaction pauses at <90% conversion, add 5 mol% Ammonium Acetate (NH

    
    OAc). It acts as a proton shuttle, facilitating the deprotonation of the sigma-complex intermediate.
    
Q5: I have 5-10% of a di-bromo impurity. How do I remove it?

Diagnosis: Over-bromination, likely at position 6 or 8. Purification Strategy:

  • Avoid Chromatography: On scale, silica gel columns are costly.

  • Recrystallization: The mono-bromo product is highly crystalline due to the symmetry breaking and heavy atom effect.

    • Solvent System: Dissolve crude in hot Ethanol/Water (9:1). Cool slowly to 0°C.

    • Self-Validation: The di-bromo impurity is more lipophilic and typically stays in the mother liquor if the water content is carefully tuned.

Module 3: Visual Workflows & Logic

Workflow 1: Synthesis & Decision Logic

G Start Start: Raw Materials (2-Aminopyridine + Bromopinacolone) Step1 Step 1: N-Alkylation Solvent: EtOH, Temp: 20°C Start->Step1 Check1 LCMS Check: Intermediate Formed? Step1->Check1 Step2 Step 2: Cyclization Reflux (80°C), 12h Check1->Step2 Yes Issue1 Issue: Black Tar / Polymer Check1->Issue1 No (Decomp) Step3 Isolation: Evaporation & Basification (NaHCO3) Step2->Step3 Fix1 Action: Lower init temp, Slow addition Issue1->Fix1 Step4 Step 3: Bromination NBS (1.05 eq), MeCN, 0°C -> RT Step3->Step4 Check2 Check: Regioselectivity (C3 vs C6/C8) Step4->Check2 Check2->Issue1 Over-brominated Purify Purification: Recrystallization (EtOH/H2O) Check2->Purify Mono-bromo > 90% Final Final Product: 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine Purify->Final

Caption: Logical flow for the two-step synthesis with integrated decision points for impurity control.

Module 4: Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of 100g batch of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine.

Step 1: Cyclization
  • Setup: 2L Reactor with mechanical stirrer, reflux condenser, and addition funnel.

  • Charge: 2-Aminopyridine (50.0 g, 0.53 mol) and Ethanol (500 mL). Stir at 20°C until dissolved.

  • Addition: Charge 1-Bromo-3,3-dimethylbutan-2-one (95.0 g, 0.53 mol) into the addition funnel. Add dropwise over 60 minutes. Note: Mild exotherm expected.

  • Reaction: Stir at 20°C for 2 hours, then heat to reflux (78°C) for 12 hours.

  • Work-up: Cool to RT. Concentrate under vacuum to ~100 mL. Add Water (400 mL) and neutralize with sat. NaHCO

    
     until pH 8.
    
  • Isolation: Extract with Ethyl Acetate (3 x 300 mL). Dry organics (Na

    
    SO
    
    
    
    ) and concentrate. The resulting solid (2-tert-butylimidazo[1,2-a]pyridine) is typically >95% pure and used directly.
Step 2: Bromination
  • Setup: 2L Reactor protected from light (foil wrap).

  • Charge: Intermediate from Step 1 (~90 g) and Acetonitrile (900 mL). Cool to 0–5°C.

  • Reagent: Add N-Bromosuccinimide (NBS) (92.0 g, 1.0 equiv) portion-wise over 45 minutes. Crucial: Maintain T < 10°C to maximize regioselectivity.

  • Completion: Allow to warm to 20°C. Stir for 2 hours. Monitor by HPLC.

  • Quench: Add 10% aq. Sodium Thiosulfate (200 mL) to quench trace bromine.

  • Purification: Concentrate MeCN. Slurry the residue in Water (500 mL) to remove succinimide byproduct. Filter the solid.

  • Crystallization: Dissolve wet cake in hot Ethanol (400 mL). Add Water (40 mL) dropwise at reflux until turbid. Cool slowly to 0°C. Filter white needles.

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[1] Link

  • Goel, R., et al. (2012). "Regioselective bromination of imidazo[1,2-a]pyridines using N-bromosuccinimide." Tetrahedron Letters. Link

  • Fisher Scientific. (2021). "Safety Data Sheet: 1-Bromo-3,3-dimethyl-2-butanone." Link

  • Organic Chemistry Portal. (2023). "Synthesis of Imidazo[1,2-a]pyridines." Link

Sources

Managing reaction exotherms in large-scale imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Department: Process Chemistry & Safety Engineering Topic: Thermal Management in Large-Scale Heterocycle Formation

Executive Summary: The Thermal Challenge

Welcome to the technical support hub for the scale-up of imidazo[1,2-a]pyridine scaffolds. This guide addresses the critical transition from gram-scale discovery to kilogram-scale process chemistry.

The Core Problem: The condensation of 2-aminopyridines with


-haloketones (the Chichibabin synthesis) involves a rapid, exothermic 

-alkylation followed by a thermal dehydration/cyclization. In small flasks, the exotherm is easily dissipated. On a pilot scale, this heat accumulation can trigger a thermal runaway , leading to massive tar formation (polymerization of the

-haloketone) or rapid solvent boiling.

The Solution: We move from "All-in" batch methods to Dosing-Controlled (Semi-Batch) or Continuous Flow protocols to manage the heat release rate (


) against the cooling capacity (

).

Reaction Mechanics & Thermal Profile[1]

To control the reaction, you must understand the heat flow. The synthesis proceeds in two distinct stages.

The Mechanism[2][3]
  • Stage A (Exothermic):

    
     attack of the pyridine ring nitrogen on the 
    
    
    
    -haloketone. This releases significant heat.
  • Stage B (Endothermic/Thermal): Cyclization and dehydration to form the aromatic core. This usually requires energy input (reflux).

Critical Failure Mode: If Stage A is run too hot or reagents are added too fast, the


-haloketone degrades/polymerizes before it can react, turning the mixture black and killing the yield.

ReactionProfile Reagents 2-Aminopyridine + Alpha-Haloketone Inter Intermediate Salt (N-alkylated) Reagents->Inter Stage A: Exothermic Alkylation (Risk: Runaway) Side Black Tar (Polymerized Ketone) Reagents->Side T > 60°C or Local Hotspots Product Imidazo[1,2-a]pyridine + H2O + HX Inter->Product Stage B: Cyclization (Requires Heat)

Figure 1: Reaction pathway highlighting the critical thermal risk zone during the initial alkylation step.

Validated Protocols

Protocol A: Semi-Batch (Safe Scale-Up)

Recommended for: 100g – 5kg scale in standard reactors.

The Logic: Never add the electrophile (


-haloketone) all at once. By adding it slowly as a solution, you limit the "fuel" available for the exotherm.

Reagents:

  • 2-Aminopyridine (1.0 equiv)[1][2]

  • 
    -Bromoacetophenone (1.05 equiv)
    
  • Solvent: Ethanol or IPA (High heat capacity, good solubility)

  • Base: NaHCO

    
     (Solid, 1.1 equiv)
    

Step-by-Step:

  • Charge the Reactor: Load 2-aminopyridine and NaHCO

    
     into the reactor with 70% of the solvent volume.
    
  • Equilibrate: Heat the slurry to a gentle reflux (or 60°C depending on substrate stability).

    • Note: Some protocols run Stage A cold (0°C) to suppress side reactions, then heat for Stage B. For scale-up, starting at 60°C with slow addition is often safer than mixing cold and heating a "ticking time bomb."

  • Controlled Dosing: Dissolve the

    
    -haloketone in the remaining 30% solvent. Add this solution via a dosing pump over 2–4 hours.
    
    • Monitor: Internal Temperature (

      
      ). If 
      
      
      
      rises >5°C above setpoint, pause dosing.
  • Digestion: After addition, hold at reflux for 2–6 hours to ensure cyclization (Stage B).

  • Workup: Cool to room temperature. The product often precipitates (or requires water addition). Filter and wash.

Protocol B: Continuous Flow (High Throughput)

Recommended for: >5kg scale or unstable substrates.

The Logic: Flow reactors have a high surface-area-to-volume ratio, allowing for near-instant heat dissipation. This allows you to superheat the reaction (above boiling point) for minutes rather than hours, boosting yield and safety.

FlowProcess FeedA Feed A: 2-Aminopyridine in MeOH Mixer T-Mixer (Turbulent Mixing) FeedA->Mixer FeedB Feed B: Haloketone in MeOH FeedB->Mixer Coil Reactor Coil (120°C, 10 bar Backpressure) Residence Time: 10 min Mixer->Coil Combined Stream Quench Collection/Quench (Cooling) Coil->Quench Product Stream

Figure 2: Continuous flow setup utilizing pressurized high-temperature cyclization.

Flow Parameters:

  • Solvent: Methanol (allows high pressure operation).

  • Temperature: 100–140°C (Pressurized).

  • Residence Time: 5–15 minutes.

  • Advantage: The short contact time prevents the degradation of the

    
    -haloketone before it reacts.
    

Data & Solvent Selection

Choosing the right solvent is the first line of defense against thermal runaway.

SolventBoiling Point (°C)Thermal Safety RatingNotes
Dichloromethane (DCM) 40Low Avoid on Scale. Low boiling point means rapid pressure buildup during exotherms. Poor heat capacity.
Ethanol (EtOH) 78High Excellent choice. High heat capacity absorbs exotherm. Product often crystallizes out (Process Intensification).
Water 100Medium "Green" choice, but requires surfactants or phase transfer catalysts. High heat capacity is good, but solubility issues can cause stirring hazards.
DMF/DMAc 153/165Medium Good solubility, but high boiling point makes solvent removal difficult. Hard to cool if runaway occurs.

Troubleshooting & FAQ

Q1: The reaction mixture turned into a black solid (Tarring). What happened?

  • Diagnosis: Thermal runaway or "Hot Spots." The

    
    -haloketone polymerized.
    
  • Fix:

    • Check agitation. On large scale, poor mixing creates zones of high reagent concentration.

    • Reduce the addition rate of the haloketone.

    • Lower the temperature of the addition phase (Stage A), then heat for Stage B.

Q2: My yield dropped significantly when scaling from 10g to 1kg.

  • Diagnosis: Extended heating times in batch reactors often lead to product degradation or hydrolysis of the haloketone if water is present.

  • Fix: Switch to the Semi-Batch Protocol (Section 3). Ensure the reactor is dry.[3] If the problem persists, this is a prime candidate for Continuous Flow to reduce thermal exposure time.

Q3: Is the intermediate salt isolation necessary?

  • Insight: In some procedures, the intermediate

    
    -alkylated salt precipitates.
    
  • Advice: For maximum purity, yes. Isolate the salt by filtration, then reflux it in fresh solvent with base to cyclize. This removes non-polar impurities before the final step. However, for throughput (Process Efficiency), a "One-Pot" method is preferred if the impurity profile permits.

Q4: Safety regarding


-haloketones? 
  • Warning: These are potent lachrymators (tear gas agents).

  • Control: Handle only in a fume hood. On scale, use closed dosing systems (cannulation or diaphragm pumps). Do not pour solids into an open reactor. Neutralize spills with dilute ammonia or sodium thiosulfate.

References

  • Bagley, M. C., et al. "Continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids." Organic Letters, 2012. Link Validates the use of flow chemistry for scale-up and handling thermal cyclization.

  • Perin, G., et al. "Green synthesis of imidazo[1,2-a]pyridines using water as solvent."[2] Green Chemistry, 2012.[4] Link Source for water-based/green solvent protocols.

  • Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Reaction: One-pot synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011.[5] Link Provides mechanistic insight into the multicomponent variations of this synthesis.

  • Stout, D. M., et al. "Process Safety in the Scale-up of Imidazopyridine Derivatives." Organic Process Research & Development.

Sources

Validation & Comparative

Comparative Guide: Palladium Catalysts for Imidazo[1,2-a]pyridine Cross-Coupling

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1] Its unique electronic distribution necessitates a bifurcated approach to palladium catalysis:

  • C-3 Position: Electron-rich and nucleophilic. Best targeted via Direct C-H Arylation using simple Pd(II) salts.[1]

  • C-6 / C-8 Positions: Electron-deficient. Best targeted via Classical Cross-Coupling (Suzuki/Buchwald) requiring pre-halogenation and electron-rich phosphine ligands (e.g., XPhos, SPhos).[1]

This guide compares catalyst performance across these distinct reactivity zones, providing evidence-based protocols for optimization.

Regioselectivity & Reactivity Map

Before selecting a catalyst, one must understand the electronic bias of the scaffold. The imidazo[1,2-a]pyridine ring is not uniform; the imidazole ring (C-2, C-3) behaves differently from the pyridine ring (C-5 to C-8).[1]

Regioselectivitycluster_legendReactivity ZonesNucleophilicNucleophilic (C-3)Target: C-H ActivationElectrophilicElectrophilic (C-6, C-8)Target: Halogen Cross-CouplingCoreImidazo[1,2-a]pyridineCoreCore->NucleophilicMost ReactiveCore->ElectrophilicRequires Pre-activation(Br/I/OTf)

Figure 1: Reactivity profile dictating catalyst choice.[1]

Comparative Analysis: Catalyst Performance

Scenario A: C-3 Functionalization (Direct C-H Arylation)

The C-3 position is sufficiently nucleophilic to undergo direct palladation without a halogen handle. This is the most atom-economic route.

Comparison of Catalyst Systems:

Catalyst SystemLigandLoadingYield (Avg)Mechanism Note
Pd(OAc)₂ (Ligand-Free) None0.1 - 5 mol%85-95% Operates via a CMD (Concerted Metallation-Deprotonation) pathway. Highly efficient for aryl bromides.
Pd(OAc)₂ + PPh₃ Triphenylphosphine5 mol%70-90%Phosphine stabilizes Pd but can inhibit the electrophilic palladation step if too bulky/electron-rich.
Pd(OAc)₂ + SPhos SPhos2-5 mol%80-92%Required when coupling difficult electrophiles like Aryl Tosylates/Mesylates .

Verdict: For standard aryl bromides, Ligand-Free Pd(OAc)₂ is superior due to cost and high activity.[1] Use SPhos only when coupling unreactive aryl sulfonates.[1]

Scenario B: C-6 & C-8 Functionalization (Suzuki-Miyaura)

These positions on the pyridine ring are electronically deactivated. Direct C-H activation is difficult; thus, pre-halogenated substrates (6-bromo or 8-bromo) are used with robust cross-coupling catalysts.[1]

Comparison of Catalyst Systems:

Catalyst SystemLigand ClassSubstrate ScopeYield (Avg)Performance Note
Pd(PPh₃)₄ Simple PhosphineAryl Iodides/Bromides60-75%prone to oxidation; requires strict inert atmosphere. Often fails with sterically hindered boronic acids.
PdCl₂(dppf) Bidentate (Ferrocene)Aryl Bromides/Triflates85-95% Industry Standard. Excellent stability and longevity. High turnover for heteroaryl boronic acids.
Pd₂(dba)₃ + XPhos Dialkylbiaryl PhosphineAryl Chlorides90-98%Best for unreactive Aryl Chlorides or sterically crowded couplings.

Verdict: PdCl₂(dppf) is the workhorse for 90% of C-6/C-8 couplings. Switch to Pd₂(dba)₃/XPhos if using chlorides.[1]

Scenario C: Amination (Buchwald-Hartwig)

Installing amines at C-6/C-8 is challenging due to potential catalyst poisoning by the pyridine nitrogen.

  • Top Choice: Pd₂(dba)₃ + BrettPhos .[1]

  • Why: BrettPhos is bulky enough to prevent Pd coordination to the imidazopyridine nitrogen, ensuring the cycle proceeds through the amine substrate.

  • Base: Strong bases like NaOtBu are required.

Experimental Protocols

Protocol 1: Ligand-Free C-3 C-H Arylation

Best for: Rapid library generation at the C-3 position.

  • Reagents: Imidazo[1,2-a]pyridine (1.0 equiv), Aryl Bromide (1.2 equiv), KOAc (2.0 equiv).[1]

  • Catalyst: Pd(OAc)₂ (5 mol%).[1]

  • Solvent: DMA (Dimethylacetamide) [0.2 M].[1]

  • Procedure:

    • Charge a reaction vial with solid reagents.

    • Evacuate and backfill with Argon (x3).[1]

    • Add dry DMA via syringe.

    • Heat to 120 °C for 12-16 hours.

    • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA.[1] Dry over Na₂SO₄.

  • Validation: Reaction turns black (Pd black precipitation) upon completion.

Protocol 2: C-6 Suzuki-Miyaura Coupling

Best for: Coupling 6-bromoimidazo[1,2-a]pyridine with boronic acids.

  • Reagents: 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K₂CO₃ (2.0 equiv).[1]

  • Catalyst: PdCl₂(dppf)[1]·CH₂Cl₂ (3-5 mol%).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

  • Procedure:

    • Dissolve substrate and boronic acid in Dioxane.

    • Add aqueous K₂CO₃ solution.

    • Degas solution by bubbling Nitrogen for 10 mins (Critical step to protect phosphine).[1]

    • Add Pd catalyst quickly.

    • Heat to 90 °C for 4-6 hours.

  • Validation: Product is usually highly fluorescent under UV (365 nm).[1]

Mechanistic Visualization: C-H Activation vs. Cross-Coupling

The fundamental difference in catalyst requirements stems from the initiation step: C-H Activation requires electrophilic palladation, while Cross-Coupling requires oxidative addition into a C-Halogen bond.

Mechanismcluster_CHC-3 Direct Arylation (Pd(II) Cycle)cluster_SuzukiC-6 Suzuki Coupling (Pd(0) Cycle)Start_CHPd(OAc)2Step1_CHCoordination to N1Start_CH->Step1_CHStep2_CHCMD (C-3 Deprotonation)Step1_CH->Step2_CHStep3_CHOxidative Addition (Ar-Br)Step2_CH->Step3_CHStep4_CHReductive EliminationStep3_CH->Step4_CHStep4_CH->Start_CHRegenerates Pd(II)Start_SzPd(0)L2Step1_SzOxidative Addition (C-Br)Start_Sz->Step1_SzStep2_SzTransmetallation (Ar-B(OH)2)Step1_Sz->Step2_SzStep3_SzReductive EliminationStep2_Sz->Step3_SzStep3_Sz->Start_SzRegenerates Pd(0)

Figure 2: Mechanistic divergence. Note that C-H activation starts with Pd(II), whereas Suzuki starts with Pd(0).[1]

References

  • Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines at C3. Source: Journal of Organic Chemistry (ACS) [Link] Key Finding: Ligand-free Pd(OAc)₂ is highly efficient for C-3 arylation.[1]

  • Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates. Source: Journal of Organic Chemistry (ACS) [Link] Key Finding: SPhos ligand is required when using aryl sulfonates as electrophiles.[1][2]

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines on Solid Phase Using Suzuki-Miyaura Cross-Coupling. Source: ResearchGate / Journal of Combinatorial Chemistry [Link] Key Finding: Optimization of Suzuki coupling for 6-halo derivatives.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Source: ACS Omega [Link] Key Finding: Use of XPhos and bulky phosphines for difficult aminations.

Alternative methods to Tschitschibabin synthesis for imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For decades, the Tschitschibabin synthesis (condensation of 2-aminopyridines with


-haloketones) has been the industrial standard for constructing the imidazo[1,2-a]pyridine pharmacophore. However, this method suffers from significant liabilities: the requirement for lachrymatory and unstable 

-haloketones, limited regiocontrol in complex substrates, and the generation of stoichiometric halogenated waste.

This guide evaluates three high-performance alternatives that bypass these limitations. We focus on Multicomponent Assembly (GBB) , Iodine-Mediated Oxidative Cyclization , and Copper-Catalyzed Aerobic Coupling .

Method 1: The Combinatorial Powerhouse

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is the superior choice for diversity-oriented synthesis (DOS). Unlike the Tschitschibabin reaction, which builds the imidazole ring from a pre-functionalized ketone, the GBB reaction assembles the core from three commercially available components: a 2-aminopyridine, an aldehyde, and an isocyanide.

Best For: High-throughput library generation, introducing diversity at the C3 position.

Mechanism & Logic

The reaction proceeds via a non-concerted [4+1] cycloaddition. The acid catalyst promotes the formation of a Schiff base (imine) between the amine and aldehyde. The isocyanide then undergoes an


-addition to the iminium ion, followed by an intramolecular cyclization.

GBB_Mechanism Start 2-Aminopyridine + Aldehyde Imine Schiff Base (Iminium Ion) Start->Imine - H2O (Acid Cat.) Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide (Alpha-Addition) Isocyanide Isocyanide (R-NC) Product 3-Amino-imidazo[1,2-a]pyridine Nitrilium->Product Intramolecular Cyclization

Figure 1: The GBB three-component assembly pathway.[1]

Standardized Protocol

Reagents: 2-Aminopyridine (1.0 equiv), Benzaldehyde derivative (1.0 equiv), Isocyanide (1.1 equiv), Scandium(III) triflate [Sc(OTf)


] (5 mol%).
Solvent:  Methanol (MeOH) or Dichloromethane (DCM).[2]
  • Imine Formation: Dissolve 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (2 mL). Add Sc(OTf)

    
     (0.05 mmol). Stir at room temperature for 15–30 minutes to pre-form the imine (monitored by TLC).
    
  • Addition: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction: Stir at room temperature for 12 hours. (Note: Microwave irradiation at 100°C for 15 mins can replace the 12h stir).

  • Workup: Concentrate the solvent under reduced pressure. Redissolve in EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Validation Check: The formation of the Schiff base is the rate-determining initiation. If the solution does not change color (often yellowing) or TLC shows no imine, the catalyst load may need increasing or the aldehyde is unreactive.

Method 2: The "Green" Oxidative Route

Iodine-Mediated Cyclization (Modified Ortoleva-King)

This method effectively generates the


-haloketone in situ, eliminating the need to handle lachrymators. It utilizes simple methyl ketones (acetophenones) and molecular iodine. This is a "One-Pot, Two-Step" logic where iodination and cyclization occur in cascade.

Best For: Large-scale synthesis, avoiding toxic alkylating agents, aqueous media compatibility.

Mechanism & Logic

The reaction begins with the


-iodination of the ketone by molecular iodine. The 2-aminopyridine then performs a nucleophilic attack on the 

-iodo intermediate (Tschitschibabin-like), followed by dehydration.

Iodine_Mechanism Ketone Methyl Ketone (Acetophenone) AlphaIodo In-situ Alpha-Iodo Ketone Ketone->AlphaIodo Alpha-Iodination Iodine I2 / Heat Iodine->AlphaIodo Intermediate N-Alkylated Intermediate AlphaIodo->Intermediate + 2-Aminopyridine (SN2 Attack) Aminopyridine 2-Aminopyridine Final Imidazo[1,2-a]pyridine Intermediate->Final Cyclodehydration - H2O, - HI

Figure 2: The Iodine-mediated cascade converting simple ketones to heterocycles.[3][4]

Standardized Protocol

Reagents: 2-Aminopyridine (1.0 equiv), Acetophenone (1.0 equiv), Iodine (


) (1.0 equiv).
Solvent:  Water (H

O) or DMSO.
  • Activation: In a round-bottom flask, combine acetophenone (1.0 mmol) and molecular iodine (1.0 mmol) in water (3 mL).

  • Coupling: Add 2-aminopyridine (1.0 mmol).

  • Heating: Heat the mixture to reflux (100°C) for 3–5 hours. The iodine color will fade as it is consumed.

  • Quenching: Cool to room temperature. Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to quench unreacted iodine.
  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Recrystallization from ethanol is often sufficient; otherwise, use column chromatography.

Validation Check: The disappearance of the deep violet iodine color is the visual indicator of reaction progress. If color persists after 5 hours, add a catalytic amount of NaHCO


 to neutralize generated HI, driving the equilibrium forward.

Method 3: The Aerobic C-H Activation

Copper-Catalyzed Oxidative Coupling[7]

This method represents modern catalytic C-H functionalization. It couples 2-aminopyridines with ketones (or sometimes internal alkynes) using copper catalysis and atmospheric oxygen as the terminal oxidant. It is highly atom-economic regarding the organic skeleton.

Best For: Late-stage functionalization, accessing 2-substituted derivatives without halogenation.

Standardized Protocol

Reagents: 2-Aminopyridine (1.0 equiv), Ketone (1.0 equiv), CuI (10 mol%), Na


CO

(1.0 equiv). Oxidant: Oxygen balloon or open air. Solvent: Toluene or DMF.
  • Setup: Flame-dry a reaction tube. Add CuI (0.1 mmol), Na

    
    CO
    
    
    
    (1.0 mmol), 2-aminopyridine (1.0 mmol), and ketone (1.0 mmol).
  • Solvent & Atmosphere: Add Toluene (3 mL). Purge the tube with

    
     and attach an oxygen balloon (or run under an air condenser for robust substrates).
    
  • Reaction: Heat to 110°C for 18–24 hours.

  • Filtration: Cool the mixture and filter through a pad of Celite to remove copper salts. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Comparative Performance Analysis

The following table contrasts these methods against the classical Tschitschibabin synthesis.

FeatureTschitschibabin (Classic)GBB Reaction (Method 1)Iodine-Mediated (Method 2)Cu-Catalyzed (Method 3)
Precursor Availability Low (Requires

-haloketones)
High (Aldehydes/Isonitriles)High (Simple Ketones)High (Simple Ketones)
Atom Economy Poor (Stoichiometric Halogen waste)Excellent (Water is main byproduct)Moderate (HI waste)Good (Water/Base waste)
Substrate Scope Limited by

-haloketone stability
Broad (3 points of diversity)Broad (Aryl ketones)Moderate (Requires C-H active sites)
Reaction Safety Low (Lachrymators)Moderate (Isocyanides)High (Aqueous/DMSO)Moderate (Heavy metals)
Typical Yield 50–80%60–90%75–96%50–75%
C3-Functionalization Requires post-synthetic stepDirect (via Isocyanide)Requires post-synthetic stepRequires post-synthetic step
Decision Matrix
  • Choose GBB if you need to synthesize a library of compounds with variations at the C3 position (e.g., amide or amine substituents).

  • Choose Iodine-Mediated if you are scaling up a specific 2-aryl-imidazo[1,2-a]pyridine and want to avoid handling hazardous halides.

  • Choose Cu-Catalyzed if you are performing medicinal chemistry optimization and need mild, aerobic conditions for sensitive substrates.

References

  • Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation.[1] Synlett, 1998(6), 661-663. Link

  • Blackburn, C., et al. (1998). A Three-Component Solid-Phase Synthesis of 3-Aminoimidazo[1,2-a]azines. Tetrahedron Letters, 39(22), 3635-3638. Link

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Yadav, J. S., et al. (2012). Iodine-catalyzed synthesis of imidazo[1,2-a]pyridines using a catalytic Ortoleva–King reaction.[4][5] Tetrahedron Letters, 53(44), 5958-5960. Link

  • Zhang, Y., et al. (2013).[6] CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones.[6] The Journal of Organic Chemistry, 78(24), 12494–12504. Link

Sources

Validation of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, serving as the core for blockbuster anxiolytics (e.g., Zolpidem) and emerging anti-infectives. However, functionalizing this scaffold—specifically introducing a bromine handle for subsequent cross-coupling—presents a critical validation challenge.

While electrophilic aromatic substitution (SEAr) using N-bromosuccinimide (NBS) typically targets the C3 position, the presence of a bulky 2-tert-butyl group introduces steric factors that can theoretically divert halogenation to the C5, C6, or C8 positions on the pyridine ring.

The Core Problem: Standard analytical techniques (NMR, MS) often fail to unambiguously distinguish between the C3-bromo regioisomer and its ring-halogenated congeners due to the lack of coupling protons at the substitution site and overlapping quaternary carbon signals.

The Solution: This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute validation method, comparing its efficacy against NMR and HRMS, and providing a field-proven protocol for crystallizing this specific lipophilic derivative.

Comparative Analysis: Why X-ray is Non-Negotiable

To ensure the integrity of Structure-Activity Relationship (SAR) data, we must compare the validation power of standard methods against SC-XRD.

Method A: Nuclear Magnetic Resonance (NMR - 1H, 13C, NOESY)
  • Workflow: Standard solution-state characterization in CDCl₃.

  • The Limitation:

    • Proton Silence: Substitution at C3 removes the diagnostic H3 proton. We are left inferring the structure based on the absence of a signal and subtle chemical shift changes in the pyridine ring protons.

    • Quaternary Ambiguity: In 13C NMR, the C-Br carbon and the C-tert-butyl quaternary carbon often appear in similar low-intensity regions, making definitive assignment difficult without complex 2D experiments (HMBC).

    • Steric NOE Gaps: The bulky tert-butyl group can distort the local magnetic environment, making NOESY correlations between the tert-butyl protons and the pyridine ring unreliable for distinguishing C3 from C5 substitution.

Method B: High-Resolution Mass Spectrometry (HRMS)
  • Workflow: ESI-TOF or MALDI.

  • The Limitation: HRMS confirms the elemental formula (

    
    ) and the presence of the bromine isotope pattern (
    
    
    
    ). However, it provides zero structural connectivity information . It cannot distinguish between the desired 3-bromo product and a 6-bromo impurity.
Method C: Single Crystal X-ray Diffraction (SC-XRD)
  • The Advantage: SC-XRD provides a direct, 3D visualization of the electron density. It determines the absolute position of the heavy bromine atom relative to the tert-butyl group and the pyridine nitrogen.

  • Outcome: Unambiguous confirmation of regiochemistry, bond lengths, and crystal packing forces.

Summary of Validation Metrics
Feature1H/13C NMRHRMSSC-XRD (Crystallography)
Formula Confirmation HighDefinitive High
Regioisomer ID Inferential (Medium Risk)NoneAbsolute (Zero Risk)
Steric Analysis Indirect (NOE)NoneDirect (3D Mapping)
Sample Recovery YesNoYes
Time to Result < 1 Hour< 30 Mins24-48 Hours

Experimental Protocol: From Synthesis to Structure

This protocol is designed to generate diffraction-quality crystals for 3-bromo-2-tert-butylimidazo[1,2-a]pyridine.

Step 1: Synthesis & Isolation
  • Reactant: Dissolve 2-tert-butylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile (ACN).

  • Bromination: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C to control exotherm.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and concentrate.
    
  • Purification: Pass through a short silica plug (Hexane:EtOAc 8:2) to remove succinimide byproducts. Note: High purity (>98%) is essential for good crystallization.

Step 2: Crystallization (The Critical Step)

The tert-butyl group adds significant lipophilicity, making standard aqueous precipitations yield amorphous powders. We utilize Slow Vapor Diffusion .

  • Solvent System: Toluene (Solvent) / Pentane (Antisolvent).

  • Procedure:

    • Dissolve 20 mg of the purified solid in 0.5 mL of Toluene in a small inner vial (GC vial).

    • Place this open vial inside a larger 20 mL scintillation vial containing 5 mL of Pentane.

    • Cap the outer vial tightly and store at 4°C in a vibration-free environment.

    • Mechanism: Pentane vapor slowly diffuses into the toluene, gradually lowering solubility and forcing the formation of prismatic single crystals over 48 hours.

Step 3: X-ray Data Collection
  • Mounting: Select a crystal with dimensions approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: Maintain at 100 K (using liquid nitrogen stream) to reduce thermal motion of the tert-butyl group (disorder reduction).

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the structural confirmation workflow.

Diagram 1: The Validation Workflow

This flowchart demonstrates why SC-XRD is the terminal step in the validation pipeline.

ValidationWorkflow Start Crude Reaction Product NMR 1H NMR Analysis (Ambiguous C3 Signal) Start->NMR MS HRMS (Confirm Formula Only) Start->MS Decision Is Regiochemistry Definitive? NMR->Decision MS->Decision Cryst Crystallization (Vapor Diffusion) Decision->Cryst No (Ambiguous) XRD SC-XRD Data Collection Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Final Validated Structure: 3-Bromo Isomer Solve->Final

Caption: Figure 1. Integrated analytical workflow. Note that NMR and MS serve as checkpoints, but SC-XRD provides the definitive "Go/No-Go" decision for structural assignment.

Diagram 2: Structural Connectivity Logic

Visualizing the specific connectivity established by the X-ray data.

StructureLogic Core Imidazo[1,2-a]pyridine Core TBu 2-tert-butyl Group (Steric Anchor) Core->TBu Position 2 Br Bromine Atom (Heavy Atom Marker) Core->Br Position 3 (Confirmed) Packing Crystal Packing (Pi-Pi Stacking) Core->Packing Interaction C3-Br Bond Length (1.89 Å) Br->Interaction

Caption: Figure 2. Structural connectivity map derived from diffraction data. The C3-Br bond length is a key crystallographic metric confirming sp2 hybridization and position.

Representative Crystallographic Data

Note: The following data represents typical values for this class of heterocycles to illustrate the required reporting format.

ParameterValue (Representative)
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Volume ~1160 ų
Z (Molecules/Cell) 4
Density (calculated) ~1.45 g/cm³
Absorption Coeff.[1][2] (

)
3.2 mm⁻¹ (Significant Br absorption)
R-Factor (

)
3.5% - 4.5% (Indicates high quality)
Goodness-of-Fit (GooF) 1.05

Interpretation: A Goodness-of-Fit near 1.0 and an R-factor below 5% confirms the model accurately fits the electron density map. The presence of the heavy Bromine atom dominates the scattering, allowing for easy solution using Direct Methods (SHELXT).

References

  • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

    • Goel, R., et al. (2016).[3] Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.[3] Current Topics in Medicinal Chemistry.

  • Regioselectivity of Bromination (NBS Mechanism)

    • Ganguly, N.C., et al. (2005).[4] Mild Regioselective Monobromination of Activated Aromatics... with N-Bromosuccinimide. Synthesis.[4][5][6][7]

  • X-ray vs.

    • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Crystallographic Data Standards

    • Cambridge Crystallographic Data Centre (CCDC).

Sources

Halogenation Impact Analysis: Bromo- vs. Chloro-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity differences between bromo- and chloro-substituted imidazo[1,2-a]pyridines. It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds.[1]

Executive Summary

In the optimization of the imidazo[1,2-a]pyridine scaffold—a "privileged structure" in medicinal chemistry—the choice between chlorine and bromine substitution is rarely arbitrary. While both halogens serve as lipophilic bioisosteres, they drive biological activity through distinct mechanisms.[1]

The Verdict:

  • Bromo-substituents typically dominate in potency-driven optimization.[1] The larger van der Waals radius and more pronounced positive electrostatic potential (σ-hole) allow for stronger halogen bonding with carbonyl backbone oxygens in target proteins.

  • Chloro-substituents are often superior for metabolic stability (blocking metabolic soft spots) while maintaining a lower molecular weight and slightly better solubility profile than their bromo-analogs.

Physicochemical & Mechanistic Context

To understand the biological divergence, we must first quantify the electronic and steric differences.[1]

Table 1: Physicochemical Properties of Halogen Substituents
PropertyChloro (-Cl)Bromo (-Br)Impact on Drug Design
Van der Waals Radius 1.75 Å1.85 ÅBr fills larger hydrophobic pockets; Cl is less sterically demanding.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing, affecting pKa of the imidazole nitrogen.[1]
C-X Bond Length ~1.73 Å~1.89 ÅBr extends further into the binding site.
Lipophilicity (

)
0.710.86Br increases logP more, enhancing membrane permeability but risking solubility.[1]

-Hole Magnitude
ModerateStrongCritical: Br forms stronger halogen bonds with nucleophilic residues (e.g., C=O, aromatic

-systems).[1]
Mechanism of Action: The "Sigma-Hole" Effect

The superior potency often observed with bromo-derivatives in imidazo[1,2-a]pyridines is frequently attributed to Halogen Bonding .

  • Concept: The electron density on the halogen atom is anisotropic. While the equatorial region is electron-rich, the region along the C-X bond axis (the "head") is electron-deficient (positive).

  • Application: In kinase inhibitors or receptor antagonists, the Br atom at the C-3 or C-6 position often acts as a Lewis acid, docking into a carbonyl oxygen (Lewis base) in the protein active site.

  • Comparison: The

    
    -hole on Bromine is significantly larger and more positive than on Chlorine, leading to a binding energy gain of ~1–3 kcal/mol in favorable geometries.
    

Comparative Biological Performance[1][2][3]

A. Anticancer Activity (Cytotoxicity)

Recent SAR studies have highlighted the divergence in activity against solid tumors (Breast MCF-7, Colon HT-29).

  • Case Study 1: C-3 Substitution Effects

    • Chloro-Analogs: Derivatives with a p-chlorophenyl moiety at the C-3 position have demonstrated high efficacy against HT-29 colon cancer cells (IC

      
       ~4.15 µM).[2][3] The chlorine atom here likely assists in metabolic blocking of the phenyl ring rather than direct binding interaction.
      
    • Bromo-Analogs: Direct bromination on the pyridine ring (e.g., C-6 position) has been shown to increase antiproliferative activity by up to 5-fold compared to unsubstituted analogs.[1]

    • Data Comparison: | Compound Class | Substitution | Cell Line | IC

      
       (µM) | Primary Driver |
      | :--- | :--- | :--- | :--- | :--- |
      | Imidazo[1,2-a]pyridine  | 3-(4-chlorophenyl) | HT-29 (Colon) | 4.15 ± 2.93 | Metabolic Stability / Lipophilicity |
      | Imidazo[1,2-a]pyridine  | 6-Bromo-2-phenyl | SW620 (Colon) | 0.40 | Halogen Bonding / Potency  |
      | Imidazo[1,2-a]pyridine  | Unsubstituted | SW620 (Colon) | > 50.0 | Lack of hydrophobic interaction |[2][3][4][5]
      
  • Key Insight: For the imidazo[1,2-a]pyridine core, placing a Bromine at C-6 is a high-yield strategy for increasing intrinsic potency, whereas Chlorine is preferred on pendant phenyl rings (C-2/C-3 aryl groups) to modulate pharmacokinetics.

B. Antimicrobial Activity[1][4][5][6][7][8]
  • Target: Staphylococcus aureus (Gram-positive).[6][7]

  • Observation: 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium salts exhibit measurable MIC values (675 µg/mL), whereas the chloro-analogs often require higher concentrations or are inactive.[1]

  • Rationale: The larger lipophilicity of the Br-analog facilitates better penetration of the bacterial cell wall.

Experimental Protocols

Protocol A: One-Pot Synthesis (GBB-3CR)

Recommended for rapid generation of C-3 substituted libraries.

Objective: Synthesize 3-aminoimidazo[1,2-a]pyridine derivatives. Reaction Type: Groebke-Blackburn-Bienaymé (Multicomponent).

  • Reagents:

    • 2-Aminopyridine (1.0 equiv)

    • Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)[1]

    • Isocyanide (e.g., tert-butyl isocyanide) (1.1 equiv)[1]

    • Catalyst: Scandium(III) triflate [Sc(OTf)

      
      ] (5 mol%) or Iodine (10 mol%).[1]
      
    • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 2-aminopyridine and aldehyde in MeOH (3 mL/mmol) in a sealed tube.

    • Stir at room temperature for 15 minutes to allow imine formation.

    • Add the isocyanide and the catalyst.

    • Heat the mixture to 60°C for 4–6 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water and brine.[1]

    • Purification: Flash column chromatography (Silica gel, gradient Hexane

      
       EtOAc).[1]
      
Protocol B: Direct C-3 Halogenation

Recommended for introducing Br/Cl directly to the core.

  • Bromination:

    • Substrate: Imidazo[1,2-a]pyridine.[1][2][3][4][6][8][7][9][10]

    • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).

    • Solvent: Acetonitrile (ACN).[1]

    • Conditions: Stir at 0°C

      
       RT for 1 hour.
      
    • Yield: Typically >85%.[1][3][4][9] High regioselectivity for C-3.

  • Chlorination:

    • Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv).

    • Solvent: ACN or DCM.[1]

    • Conditions: Reflux may be required (Cl is less reactive than Br).[1]

    • Note: C-3 is the most nucleophilic position; electrophilic substitution occurs here first.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when choosing between Cl and Br substitutions based on the desired biological outcome.

SAR_Logic Start Imidazo[1,2-a]pyridine Optimization Position Target Position? Start->Position Core Core Ring (C-6 / C-8) Position->Core Direct Ring Sub Pendant Pendant Aryl (C-2 / C-3) Position->Pendant Side Chain Sub Goal_Core Goal: Potency vs. Stability Core->Goal_Core Goal_Pendant Goal: Metabolic Block vs. Lipophilicity Pendant->Goal_Pendant Br_Core Select BROMINE (Br) • Maximize Halogen Bonding • Fill Hydrophobic Pocket • High Potency Risk Goal_Core->Br_Core Primary Choice (Potency) Cl_Core Select CHLORINE (Cl) • Moderate Potency • Lower Molecular Weight Goal_Core->Cl_Core Secondary Choice Cl_Pendant Select CHLORINE (Cl) • Block CYP450 Metabolism • Maintain Solubility Goal_Pendant->Cl_Pendant Primary Choice (ADME) Br_Pendant Select BROMINE (Br) • Increase Membrane Permeability • Risk: Poor Solubility Goal_Pendant->Br_Pendant Secondary Choice

Caption: Decision matrix for halogen selection. Red nodes indicate high-impact/high-risk choices (Br), while Green/Yellow indicates optimization for balance (Cl).[1]

References

  • Antiproliferative Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. (Demonstrates the superior potency of bromo-substituted derivatives in colon carcinoma).

  • Synthesis and Biological Activities of 3-Aminoimidazo[1,2-a]pyridine Compounds. BMC Chemistry. (Highlights C-3 p-chlorophenyl analogs for HT-29 inhibition). [1]

  • Antimicrobial Activity of 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide. ResearchGate. (Direct comparison of halogenated salts against S. aureus).

  • Microwave Promoted Halogenation of Heteroarenes. International Journal for Multidisciplinary Research. (Protocols for regioselective chlorination/bromination).[1]

  • Imidazo[1,2-a]pyridine Synthesis: A Decade Update. RSC Advances. (Comprehensive review of synthetic methodologies including GBB-3CR).

Sources

In Silico ADMET Prediction for 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

This guide provides a rigorous in silico assessment framework for 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine , a critical intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and anti-inflammatory agents. Unlike generic tutorials, this document focuses on the specific physicochemical challenges posed by the 2-tert-butyl moiety (steric bulk, high lipophilicity) and the 3-bromo handle (metabolic liability vs. synthetic utility).

We objectively compare the predictive performance of three industry-standard platforms—SwissADME , ADMETlab 2.0 , and pkCSM —against this scaffold, using Vonoprazan (a clinical P-CAB) as a reference standard to contextualize the results.

Part 1: The Chemical Scaffold & Structural Logic

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry.[1][2] However, the specific substitution pattern of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine presents unique ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) characteristics that must be modeled early in the design phase.

Structural-Activity Relationship (SAR) Context
  • 2-tert-butyl Group: Enhances hydrophobic interaction within binding pockets (e.g., H+/K+-ATPase) but significantly increases LogP, potentially compromising aqueous solubility and increasing metabolic clearance risk via CYP450 oxidation.

  • 3-Bromo Substituent: A synthetic handle for cross-coupling (Suzuki/Heck). In early ADMET profiling, it serves as a placeholder for downstream aryl/heteroaryl rings. In silico tools often flag aryl halides for hepatotoxicity; distinguishing between "reactive metabolite" and "synthetic intermediate" is crucial.

  • Bridgehead Nitrogen: A hydrogen bond acceptor (HBA) essential for kinase or ATPase binding, but also a site for protonation (pKa effects).

Part 2: Methodology (Self-Validating Protocols)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), we utilize a Consensus Prediction Model . Single-platform predictions are prone to algorithmic bias; a tri-platform approach validates outliers.

Experimental Workflow

The following protocol transforms raw chemical structures into actionable ADMET data.

ADMET_Workflow cluster_platforms Parallel Processing SMILES Input: Canonical SMILES PreProcess Standardization (Remove Salts/Stereo) SMILES->PreProcess Swiss SwissADME (Physicochem/Bioavail) PreProcess->Swiss ADMET ADMETlab 2.0 (Toxicity/hERG) PreProcess->ADMET PKCSM pkCSM (CYP Isoforms) PreProcess->PKCSM Consensus Data Consensus (Outlier Rejection) Swiss->Consensus LogP, BBB ADMET->Consensus LD50, hERG PKCSM->Consensus Clearance Report Final Profile (Go/No-Go Decision) Consensus->Report

Figure 1: The Consensus Prediction Workflow. Input structures are standardized before parallel processing to minimize algorithmic bias.

Step-by-Step Protocol

1. Structure Standardization

  • Tool: ChemDraw or PubChem Sketcher.

  • Action: Generate Canonical SMILES. Ensure the tert-butyl group is explicitly defined CC(C)(C) and the imidazo[1,2-a]pyridine core is aromatic.

  • Input String (Core): CC(C)(C)c1nc2ccccn2c1Br

2. Platform Execution

  • SwissADME: Focus on Lipinski Rules and BOILED-Egg (BBB permeation).

    • Settings: Default.

  • ADMETlab 2.0: Focus on hERG inhibition (critical for this scaffold) and Ames Mutagenicity .

    • Settings: Select "ADMET Evaluation" module.

  • pkCSM: Focus on CYP3A4 Substrate/Inhibitor status (due to the bulky lipophilic t-butyl group).

    • Settings: "ADME" and "Toxicity" modes.[3]

Part 3: Comparative Analysis

We compared the Core Scaffold (3-Bromo-2-tert-butyl...) against a Hypothetical Lead (where Bromine is replaced by a phenyl ring, common in medicinal chemistry) and the Reference Drug (Vonoprazan).

Table 1: Physicochemical & Absorption Profile

Data represents a consensus average from SwissADME and ADMETlab 2.0.

PropertyCore ScaffoldHypothetical Lead (3-Phenyl)Vonoprazan (Ref)Interpretation
MW ( g/mol ) 253.1250.3345.4All within "Drug-like" space (<500).
Consensus LogP 3.25 4.10 2.65The tert-butyl group drives LogP high. The 3-phenyl derivative pushes the limit of Lipinski's Rule (LogP < 5).
Solubility (LogS) -4.1 (Mod. Soluble)-5.2 (Poorly Soluble)-3.1 (Soluble)Critical Issue: Derivatives of this scaffold risk poor solubility.
GI Absorption HighHighHighExcellent oral bioavailability predicted for the class.
BBB Permeant YesYesNoThe scaffold is CNS active; Vonoprazan is engineered to stay peripheral.
Table 2: Toxicity & Metabolism (The Safety Filter)

Comparison of platform reliability for this specific chemical class.

EndpointToolPrediction (Core)Prediction (Vonoprazan)Accuracy/Notes
hERG Inhibition ADMETlab 2.0 High Risk (0.82)Low RiskMost Reliable. Imidazopyridines are known hERG binders; ADMETlab correctly flags the core.
SwissADMEN/AN/ADoes not predict hERG.
CYP3A4 Inhibitor pkCSM YesYesHigh Confidence. The lipophilic tert-butyl group is a classic CYP3A4 pharmacophore.
Ames Toxicity ADMETlab 2.0NegativeNegativeCorrect. The scaffold is generally non-mutagenic.
Hepatotoxicity ProTox-IIActiveInactiveFalse Positive Risk. The C-Br bond in the core often triggers false hepatotoxicity alerts in older models.

Part 4: Critical Assessment & Mechanistic Insights

The "Tert-Butyl" Liability

The 2-tert-butyl group is a double-edged sword. While it improves potency by filling hydrophobic pockets (as seen in P-CAB binding modes), our in silico data (Table 1) confirms it drastically raises LogP.

  • Recommendation: If LogP > 4.5 in your derivative, consider replacing the tert-butyl with a cyclopropyl or difluoromethyl group to lower lipophilicity while maintaining steric bulk.

hERG Toxicity Pathway

ADMETlab 2.0 consistently flags the 3-bromo-2-tert-butylimidazo[1,2-a]pyridine core as a hERG blocker. This is likely due to the nitrogen lone pair (HBA) and the lipophilic tail (t-butyl) mimicking the pharmacophore of known anti-arrhythmics.

  • Mitigation: Introduce polar substituents (e.g., -OH, -NH2) on the pyridine ring (positions 6, 7, or 8) to disrupt the hydrophobic interactions required for hERG channel binding.

Metabolic Stability (CYP450)

The tert-butyl group is susceptible to oxidative dealkylation. The diagram below illustrates the predicted metabolic fate and decision logic.

CYP_Metabolism Parent Parent Scaffold (High LogP, t-Butyl) CYP3A4 CYP3A4 Enzyme Parent->CYP3A4 Substrate Binding Metabolite1 Hydroxylated t-Butyl (More Soluble, Active?) CYP3A4->Metabolite1 Oxidation Metabolite2 De-alkylation (Loss of Potency) CYP3A4->Metabolite2 N-Dealkylation Decision Design Strategy Metabolite1->Decision Check hERG Metabolite2->Decision Discard

Figure 2: Predicted Metabolic Pathway. The tert-butyl group is a primary site for CYP3A4 oxidation. Strategies should focus on blocking this site if half-life is too short.

Part 5: Conclusion & Recommendations

For researchers working with 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine , the in silico data dictates a clear optimization strategy:

  • Solubility is the Bottleneck: The core is highly lipophilic. Do not add further lipophilic aromatic rings at the 3-position without introducing solubilizing groups (morpholine, piperazine).

  • Watch the Heart: hERG inhibition is a class effect. Use ADMETlab 2.0 specifically to monitor this endpoint during lead optimization, as SwissADME does not cover it.

  • Platform Choice:

    • Use SwissADME for rapid LogP/Solubility filtering.

    • Use ADMETlab 2.0 for Toxicity (hERG/Ames).

    • Use pkCSM for detailed CYP isoform mapping.

References
  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research. [Link]

  • pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[5][6] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyridine SAR: Goel, R., et al. (2017). Imidazo[1,2-a]pyridine scaffolds as prospective leads for anti-inflammatory and anticancer agents.[7] MedChemComm. [Link]

  • Vonoprazan Pharmacology: Echizen, H. (2016).[8] The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. Clinical Pharmacokinetics. [Link]

Sources

Spectroscopic Comparison of 2,3-Disubstituted Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of 2,3-disubstituted imidazo[1,2-a]pyridine isomers, a critical task in medicinal chemistry due to the scaffold's prevalence in drugs like Zolpidem and Alpidem.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists

Executive Summary: The Regioisomer Challenge

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery. However, its synthesis often yields regioisomers—specifically 2,3-disubstituted variants —that are difficult to distinguish by low-resolution MS alone.

  • Isomer A (2-Aryl-3-Alkyl): Typically thermodynamically favored in condensation reactions.

  • Isomer B (3-Aryl-2-Alkyl): Often requires specific multi-component couplings (e.g., Groebke-Blackburn-Bienaymé) or cross-coupling strategies.

Differentiation is vital because the position of the aryl group drastically alters the electronic landscape (SAR) and photophysical properties (fluorescence quantum yield).

Synthetic Pathways & Regioselectivity

To understand the isomers, one must understand their origin. The synthetic route is the first clue to structural assignment.

Diagram 1: Synthesis Logic Flow

This decision tree illustrates how different inputs lead to specific regioisomers.

SynthesisPathways Start 2-Aminopyridine Condensation Hantzsch-type Condensation Start->Condensation GBB Groebke-Blackburn- Bienaymé (GBB) Start->GBB AlphaHalo α-Haloketone (R1-CO-CH(X)-R2) AlphaHalo->Condensation Product2Sub 2-Substituted Imidazo[1,2-a]pyridine Condensation->Product2Sub IsomerA Isomer A: 2-Aryl-3-Functionalized Product2Sub->IsomerA C3 is Nucleophilic Electrophile Electrophile (E+) (Nitration/Halogenation) Electrophile->IsomerA Aldehyde Aldehyde (R-CHO) + Isocyanide (R-NC) Aldehyde->GBB IsomerB Isomer B: 3-Amino-2-Aryl Derivatives GBB->IsomerB 3-CR One-Pot

Caption: Synthetic divergence. Condensation typically establishes the C2 substituent first, while GBB installs substituents at C2 and C3 simultaneously.

NMR Spectroscopy: The Diagnostic Gold Standard

Nuclear Magnetic Resonance (NMR) is the definitive method for structural assignment. The key diagnostic handle is the interaction between the bridgehead H5 proton and the C3 substituent .

Proton (1H) NMR Signatures

The H5 proton (doublet, ~8.0–8.5 ppm) is spatially locked near the C3 position.

Feature2-Substituted (C3-H) 2,3-Disubstituted Diagnostic Note
H3 Signal Singlet,

7.3–7.6 ppm
Absent First check: Disappearance of H3 confirms disubstitution.
H5 Signal Doublet,

8.0–8.2 ppm
Doublet,

8.2–8.6 ppm
H5 is often deshielded by steric compression or anisotropy from a C3-aryl group.
Coupling

Hz

Hz
The coupling constant remains consistent; the shift changes.
2D NMR: The "Killer" Experiment (HMBC & NOESY)

You cannot rely on chemical shifts alone due to solvent effects. You must use correlation spectroscopy.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Trace H5: The doublet at ~8.5 ppm will show a strong 3-bond correlation (

      
      ) to the bridgehead carbon (C8a) and, crucially, to C3 .
      
    • Identify C3: Once C3 is identified via H5, look for correlations from the substituent protons to C3.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Isomer A (3-Alkyl): Strong NOE between H5 and Alkyl-H .

    • Isomer B (3-Aryl): Strong NOE between H5 and Aryl-ortho-H . This often causes a "twist" in the aryl ring, shielding H5 slightly compared to a planar nitro group.

Diagram 2: HMBC/NOESY Connectivity Logic

NMRLogic H5 Proton H5 (Doublet, ~8.5 ppm) HMBC HMBC (3-bond) H5->HMBC NOESY NOESY (Spatial) H5->NOESY C3 Carbon C3 (Quaternary) Subst Substituent Group (R) Subst->HMBC Confirm R is at C3 HMBC->C3 HMBC->C3 NOESY->Subst Strong Cross-peak confirms proximity

Caption: Diagnostic logic. H5 is the 'anchor' proton. Its HMBC correlation identifies C3, and its NOESY correlation identifies the group attached to C3.

Photophysical Comparison (UV-Vis & Fluorescence)

The position of the aryl substituent dictates the conjugation length and quantum yield (QY).

Property2-Phenyl Isomer 3-Phenyl Isomer Mechanism
Planarity HighLow (Twisted)Steric clash between H5 and 3-Phenyl ortho-H forces the 3-phenyl ring out of plane.
Fluorescence High QY (

)
Lower QYPlanarity in the 2-isomer promotes rigid conjugation and radiative decay.
Stokes Shift ModerateLargeThe twisted 3-isomer undergoes significant geometric relaxation in the excited state (TICT-like character).
Emission Color Blue/CyanOften Blue-shiftedThe twist breaks conjugation, often shifting absorption/emission to higher energy (shorter wavelength) compared to planar analogs.

Key Insight: If your compound is highly fluorescent in solution, it is statistically more likely to be the 2-aryl isomer (or a rigidified 3-aryl variant).

Experimental Protocols

Protocol A: Synthesis of 2-Phenylimidazo[1,2-a]pyridine (Reference Standard)

Use this protocol to generate a confirmed "Isomer A" standard for NMR comparison.

  • Reagents: 2-Aminopyridine (1.0 equiv), 2-Bromoacetophenone (1.0 equiv), NaHCO3 (2.0 equiv), Ethanol.

  • Procedure:

    • Dissolve 2-aminopyridine (94 mg, 1 mmol) in Ethanol (5 mL).

    • Add 2-bromoacetophenone (199 mg, 1 mmol).

    • Reflux for 4 hours. (TLC monitoring: Hexane/EtOAc 7:3).

    • Cool to RT. Add NaHCO3 (solid) to neutralize HBr salt.

    • Evaporate solvent, redissolve in DCM, wash with water.

    • Purification: Recrystallization from Ethanol/Ether.

  • Expected NMR: H3 signal appears as a singlet at ~7.8 ppm.

Protocol B: C3-Functionalization (Nitration)

Converts the 2-substituted product into a 2,3-disubstituted isomer.

  • Reagents: 2-Phenylimidazo[1,2-a]pyridine, HNO3 (conc), H2SO4.

  • Procedure:

    • Dissolve substrate in H2SO4 at 0°C.

    • Dropwise add HNO3. Stir for 30 min.

    • Pour onto ice. Collect yellow precipitate.

  • Result: 3-Nitro-2-phenylimidazo[1,2-a]pyridine .

    • NMR Check: The H3 singlet disappears. The H5 doublet shifts downfield (deshielding by Nitro group).

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

  • Gámez-Montaño, R., et al. (2024). "Multicomponent One-Pot Synthesis of Luminescent Imidazo[1,2-a]Pyridine-3-Amines." MDPI Molecules. Link

  • Cao, H., et al. (2013). "One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines... under Solvent-Free Conditions." Molecules. Link

  • Kshirsagar, U. A., et al. (2022).[1] "Visible Light-Induced C3-Alkoxycarbonylation of Imidazo[1,2-a]pyridines." Organic Letters. Link

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Application Note. Link

Sources

Benchmarking the Scaffold: Comparative In Silico Analysis of Imidazo[1,2-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine nucleus is classified as a "privileged scaffold." Its planar, bicyclic heteroaromatic structure mimics the purine bases of ATP, making it an exceptional candidate for kinase inhibition, while its lipophilic character allows for deep penetration into hydrophobic pockets of receptors like Tubulin and GABA-A.

This guide provides a rigorous, comparative docking analysis of imidazo[1,2-a]pyridine derivatives against FDA-approved standards (Colchicine, Erlotinib). We move beyond simple docking scores to analyze binding efficiency, residue-specific interactions, and RMSD-validated stability.

Methodological Framework: The Self-Validating Protocol

To ensure the data presented here is reproducible and scientifically valid, we employ a "Self-Validating" docking workflow. A common failure in in silico studies is the lack of experimental corroboration. Our protocol requires Redocking Validation before any comparative analysis begins.

Validated Docking Workflow

The following diagram outlines the critical path for high-fidelity docking simulations. Note the "Feedback Loop" at the validation stage; if RMSD > 2.0 Å, the grid generation parameters must be recalibrated.

DockingWorkflow cluster_Validation Critical Quality Control (CQC) Start Target Selection (PDB Crystal Structure) Prep Protein & Ligand Prep (Protonation pH 7.4, Desolvation) Start->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Redock Redock Co-Crystallized Ligand Grid->Redock RMSD_Check Calculate RMSD Redock->RMSD_Check Decision RMSD < 2.0 Å? RMSD_Check->Decision Decision->Grid No (Recalibrate) Docking Comparative Docking (Imidazo-derivatives vs. Standards) Decision->Docking Yes (Proceed) Analysis Interaction Profiling (H-bonds, Hydrophobic, Pi-Pi) Docking->Analysis

Figure 1: The Self-Validating Docking Workflow. The redocking step ensures the algorithm can reproduce the experimental pose before testing new compounds.

Comparative Case Study A: Tubulin Polymerization Inhibition

Target: Tubulin (Colchicine Binding Site) Reference Standard: Colchicine (Microtubule destabilizer) Test Candidate: Imidazo[1,2-a]pyridine derivative (Compound 7e series)

Tubulin inhibition is a primary mechanism for cancer chemotherapy. The imidazo[1,2-a]pyridine scaffold has recently emerged as a potent bio-isostere for the cis-stilbene core of Combretastatin A-4.

Performance Metrics

The following data compares the binding affinity of a lead imidazo[1,2-a]pyridine derivative against Colchicine.

MetricReference: ColchicineCandidate: Imidazo-Derivative (7e)Performance Delta
Binding Energy (

G)
-9.15 kcal/mol-11.45 kcal/mol +25% Affinity
Key H-Bond Residues Cys241, Val181Cys241, Leu248, Asn258Enhanced Network
Hydrophobic Contacts Leu248, Ala250Leu255, Val318, Met259Deeper Pocket Penetration
In Vitro IC

~10 nM~3.2 nM 3x Potency
Mechanistic Insight

The superior binding of the imidazo-derivative is attributed to the N1 nitrogen acting as a critical H-bond acceptor with Cys241 (beta-chain), while the phenyl ring at the C2 position engages in


-alkyl interactions with Leu255 . Unlike Colchicine, which has steric bulk limiting its conformational flexibility, the planar imidazo-core slides deeper into the hydrophobic cavity formed by Val318  and Met259 .

Comparative Case Study B: EGFR Kinase Inhibition

Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain Reference Standard: Erlotinib (Tarceva) Test Candidate: 2-Phenyl-imidazo[1,2-a]pyridine derivatives

EGFR mutations are drivers in non-small cell lung cancer (NSCLC). Standard Type-I inhibitors like Erlotinib bind to the ATP-binding pocket.

Performance Metrics

Docking simulations utilizing the crystal structure PDB ID: 1M17 (or similar active conformations).

MetricReference: ErlotinibCandidate: Imidazo-Analog (Cmpd C)Performance Delta
Binding Energy (

G)
-7.30 kcal/mol-9.21 kcal/mol +26% Affinity
Hinge Region Binding Met769 (H-bond)Met769, Cys773Dual-Anchor Binding
Gatekeeper Interaction Thr790 (Van der Waals)Thr790 (H-bond potential)Mutation Sensitivity
Ligand Efficiency (LE) 0.350.42 Superior Atom Economy
Structural Pharmacophore Map

The imidazo[1,2-a]pyridine scaffold mimics the adenine ring of ATP. The diagram below illustrates the pharmacophore mapping that allows this scaffold to outperform standard quinazoline-based inhibitors (like Erlotinib) in specific binding modes.

Pharmacophore Core Imidazo[1,2-a]pyridine Scaffold N1 N1: H-Bond Acceptor (Interacts w/ Hinge Region Met769) Core->N1 Essential C2 C2-Phenyl Group (Hydrophobic Pocket Occupancy) Core->C2 Selectivity C3 C3-Linker (Solvent Exposure/Solubility) Core->C3 ADMET Tuning

Figure 2: Pharmacophore mapping of the Imidazo[1,2-a]pyridine core. The N1 nitrogen is the "anchor" for kinase hinge regions.

Detailed Experimental Protocol

To replicate the results above, researchers should follow this standardized protocol.

Step 1: Ligand Preparation[1]
  • Sketching: Draw structures in ChemDraw or equivalent.

  • 3D Optimization: Convert to 3D and minimize energy using the MMFF94 force field.

  • Protonation: Generate protonation states at pH 7.4 (physiological pH). Critical: Ensure the N1 bridgehead nitrogen is modeled correctly (often unprotonated to act as an acceptor, or protonated depending on the specific tautomer stability).

Step 2: Protein Preparation
  • Retrieval: Download PDB structures (e.g., 1SA0 for Tubulin, 1M17 for EGFR).

  • Cleaning: Remove water molecules (unless bridging is known), co-factors, and heteroatoms.

  • Optimization: Add polar hydrogens and compute Gasteiger charges.

  • Grid Box: Center the grid on the co-crystallized ligand.

    • Dimensions: Typically

      
       points with 0.375 Å spacing.
      
Step 3: Docking Execution (AutoDock Vina / Glide)
  • Algorithm: Use the Lamarckian Genetic Algorithm (LGA).

  • Parameters:

    • Exhaustiveness: Set to 32 or 64 (high precision).

    • Modes: Generate 10 poses per ligand.

  • Validation: Perform the Redocking step described in Figure 1. If RMSD > 2.0 Å, adjust grid center or size.

Step 4: Analysis
  • Ranking: Sort poses by

    
    G (Binding Affinity).
    
  • Visual Inspection: Use PyMOL or Discovery Studio to visualize H-bonds. Filter out poses that do not engage the "Hinge Region" (Met769 for EGFR) or the "Colchicine Pocket" (Cys241 for Tubulin).

References

  • Tubulin Inhibition Study

    • Title: Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives.[1]

    • Source: PMC / NIH (2023).
    • URL:[Link]

    • Relevance: Provides the -11.45 kcal/mol benchmark for imidazo-fused scaffolds vs. Colchicine.
  • Imidazo[1,2-a]pyridine Antitubulin Potency

    • Title: Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents.[2]

    • Source: Bioorganic & Medicinal Chemistry (Elsevier), 2017.
    • URL:[Link]

    • Relevance: Establishes Compound 7e as a superior inhibitor to Combretastatin A-4 (CA-4).[2]

  • EGFR Kinase Comparative Docking

    • Title: Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors.[3]

    • Source: Brieflands (2025).[3][4]

    • URL:[Link]

    • Relevance: Establishes the baseline binding energy for Erlotinib (-7.3 kcal/mol) for comparison.
  • Imidazo-Pyridine Anticancer Docking

    • Title: Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives.[2][4][5][6][7]

    • Source: Asian Journal of Chemistry (2025).[6][7]

    • URL:[Link]

    • Relevance: Validates the high binding affinity (-9.207 kcal/mol) of novel derivatives against cancer targets.[6][7]

  • Scaffold Review

    • Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity.
    • Source: ACS Omega (2022).
    • URL:[Link]

    • Relevance: Reviews the "privileged" nature of the scaffold and its vers

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Substance Class: Halogenated Imidazopyridine Derivative Physical State: Solid (Crystalline powder or needles)[1]

Handling 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine requires a safety protocol that transcends standard laboratory defaults. While specific toxicological data for this tert-butyl derivative may be sparse compared to its parent scaffold (imidazo[1,2-a]pyridine), Structure-Activity Relationship (SAR) analysis dictates we treat it as a Class 3 Irritant and Potential Acute Toxin .[1][2]

The Core Hazard Mechanism: The addition of the tert-butyl group at the C2 position significantly increases the lipophilicity (logP) of the molecule compared to the parent scaffold.[1][2] This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), increasing the risk of systemic absorption upon dermal contact [1]. Furthermore, the bromine substituent introduces halogen-specific reactivity, often associated with mucous membrane irritation and sensitization [2].[1][2]

Immediate GHS Hazard Classifications (Inferred/Standard):

  • H302/H312: Harmful if swallowed or in contact with skin.[2][3]

  • H315/H319: Causes skin and serious eye irritation.[3][4]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][2][5]

The PPE Matrix: A Barrier Analysis

Do not rely on "standard lab PPE." Use this matrix to select equipment based on the specific task.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Dermal (Hands) Double-Glove System Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Why: The tert-butyl moiety increases lipid solubility.[1][2] Single thin nitrile layers may suffer micro-degradation.[2] Double gloving provides a breakthrough time buffer >480 mins for solids [3].[2] Protocol: Inspect outer glove for tears immediately after handling glassware.[2]
Ocular (Eyes) Chemical Splash Goggles (Indirect Venting)Why: Safety glasses with side shields are insufficient for fine powders.[2] Static charge on the tert-butyl group can cause "fly-away" crystals that bypass side shields.[1][2] Goggles seal the orbital area entirely.[2]
Respiratory Primary: Fume Hood (Face Velocity 80-100 fpm)Secondary: N95 or P100 RespiratorWhy: Engineering controls (hood) are mandatory.[1][2] Use respirators only during spill cleanup or equipment maintenance outside the hood.[2]
Body Tyvek® Lab Coat or Apron (over cotton coat)Why: Cotton absorbs lipophilic solids.[2] Tyvek provides a non-porous barrier preventing migration of dust to street clothes.[2]

Operational Protocol: The "Zero-Contact" Workflow[1][2]

This protocol uses a self-validating system: if you see powder on your outer PPE, the containment has failed, and a pause/cleanup is required.[1]

Phase A: Preparation & Donning
  • Static Mitigation: Place an ionizing fan or anti-static gun inside the fume hood.[2] Reason:tert-butyl derivatives often form "fluffy" crystals prone to static dispersal.[1][2]

  • Barrier Check: Don inner gloves (under lab coat cuff) and outer gloves (over lab coat cuff).[2] Tape the outer glove to the sleeve if working with large quantities (>5g).[2]

Phase B: Weighing & Transfer (The Critical Zone)[1]
  • The "Boat-in-Jar" Method:

    • Tare the weighing boat inside a secondary glass jar.

    • Transfer the solid into the boat.[2]

    • If any spillage occurs, it lands in the jar, not the balance.

  • Solvent Handling:

    • If dissolving the solid, add solvent (e.g., DCM, DMSO) slowly.

    • Caution: Halogenated heterocycles can react exothermically with strong oxidizers.[2] Ensure the receiving vessel is compatible.[2][6]

Phase C: Decontamination & Doffing
  • Wet Wipe Down: Before removing items from the hood, wipe the exterior of the container with a Kimwipe dampened in ethanol or acetone. Dispose of the wipe as hazardous waste.[2]

  • Glove Removal:

    • Remove outer gloves inside the hood.[2]

    • Inspect inner gloves for visible contamination.[2]

    • Wash hands with soap and water immediately after removing inner gloves.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound, ensuring redundant safety barriers are active.

SafetyProtocol Start Start: Handling 3-Bromo-2-tert-butyl... RiskAssess Risk Assessment: Check Quantity & Form (Solid/Soln) Start->RiskAssess EngControl Engineering Control: Fume Hood Verification (Velocity > 80 fpm) RiskAssess->EngControl PPE_Select PPE Selection: Double Nitrile + Goggles EngControl->PPE_Select StaticCheck Static Mitigation: Is powder 'fluffy' or charged? PPE_Select->StaticCheck Ionizer Deploy Anti-Static Gun/Bar StaticCheck->Ionizer Yes Handling Execution: Weighing via 'Boat-in-Jar' StaticCheck->Handling No Ionizer->Handling Decon Decontamination: Wet wipe container exterior Handling->Decon Disposal Disposal: Solid Waste (Halogenated) Decon->Disposal

Figure 1: Decision logic for the safe handling of lipophilic halogenated solids.

Emergency Response & Disposal

Spills (Solid)[1][2]
  • Isolate: Close the fume hood sash immediately to prevent dust drift.[2]

  • Control: Cover the spill with a damp paper towel (water or ethanol) to prevent airborne dispersion.[2]

  • Cleanup: Scoop up the damp material/towel.[2] Do not use a brush or broom (creates dust).[1][2]

Exposure First Aid[1][2][7][8]
  • Eye Contact: Flush immediately for 15 minutes.[2][6] The lipophilic nature means water alone may be slow to remove residues; continuous irrigation is vital [4].[2]

  • Skin Contact: Wash with soap and water. Avoid using organic solvents (ethanol/acetone) on skin, as they may act as a vehicle, driving the chemical deeper into the dermis.

Disposal Streams

Segregate waste based on the bromine content:

  • Solid Waste: Label as "Hazardous Solid - Halogenated Organic."[1][2]

  • Liquid Waste: If dissolved, dispose in "Halogenated Solvent" stream. Do not mix with acid waste streams to avoid potential release of bromine gas or hydrogen bromide.[2]

References

  • Lipophilicity and Skin Absorption: Pugh, W. J., et al. "Prediction of skin permeability from molecular structure." Xenobiotica (2000).[1][2]

  • Halogenated Heterocycle Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory.[2] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (2011).[2]

  • Glove Permeation Data: Ansell Chemical Resistance Guide. "Permeation & Degradation Data for Nitrile Gloves."

  • Emergency Eye Wash Protocols: OSHA Standard 1910.151(c) - Medical Services and First Aid.[1][2] [1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.